JP1302 dihydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZOADYFJAJZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of JP1302 Dihydrochloride
Abstract
This compound is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic G protein-coupled receptor family.[1][2][3][4] Its selectivity makes it a critical pharmacological tool for elucidating the specific physiological and pathophysiological roles of the α2C-adrenoceptor in the central nervous system (CNS) and periphery.[5] This document provides a comprehensive overview of the mechanism of action of JP1302, supported by quantitative binding and functional data, detailed experimental protocols, and visual diagrams of its associated signaling pathways. Emerging research indicates its potential therapeutic utility in neuropsychiatric disorders and renal dysfunction.[3][4][6]
Core Mechanism of Action
The primary mechanism of action of this compound is competitive antagonism at the α2C-adrenoceptor. α2-adrenoceptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[7] These receptors are classically located on presynaptic nerve terminals and function as autoreceptors; when activated by endogenous catecholamines like norepinephrine, they inhibit further neurotransmitter release in a negative feedback loop.[7]
JP1302 exhibits high affinity and selectivity for the α2C subtype over the α2A and α2B subtypes.[1][5] By binding to the α2C-adrenoceptor, JP1302 blocks the binding of endogenous agonists, thereby preventing receptor activation. This blockade leads to a disinhibition of the neuron, effectively increasing neurotransmitter release in tissues and brain regions where the α2C-adrenoceptor is expressed, such as the basal ganglia, hippocampus, and cerebral cortex.[7] This targeted disinhibition is believed to underlie its observed antidepressant and antipsychotic-like effects in preclinical models.[6]
Signaling Pathway
The α2C-adrenoceptor, like other α2 subtypes, couples to the Gi signaling pathway. The antagonism by JP1302 directly interferes with this cascade:
-
Agonist Binding (Blocked by JP1302): Under normal physiological conditions, norepinephrine binds to the α2C-adrenoceptor.
-
G-Protein Activation (Inhibited): This binding would typically activate the associated Gi protein, causing its dissociation into Gαi and Gβγ subunits.
-
Adenylyl Cyclase Inhibition (Prevented): The activated Gαi subunit would then inhibit the enzyme adenylyl cyclase.
-
cAMP Reduction (Prevented): This inhibition prevents the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.
-
PKA Activity (Maintained): By blocking this entire cascade at the receptor level, JP1302 prevents the decrease in cAMP, thus maintaining the activity of Protein Kinase A (PKA) and other downstream effectors.
Caption: JP1302 blocks norepinephrine from activating the α2C-adrenoceptor, preventing Gi-mediated inhibition of adenylyl cyclase.
Quantitative Data
The selectivity and potency of JP1302 have been quantified through various in vitro assays. The data clearly demonstrates its high affinity for the human α2C-adrenoceptor subtype.
Table 1: Binding Affinity (Ki) of JP1302 for Human α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Fold Selectivity (over α2C) | Reference |
| Human α2C | 28 | - | [1] |
| Human α2B | 1470 | ~53x | [1] |
| Human α2D | 1700 | ~61x | [1] |
| Human α2A | 3150 | ~113x | [1] |
| Note: The α2D subtype is the rodent ortholog of the human α2A subtype. |
Table 2: Antagonist Potency (KB) of JP1302 at Human α2-Adrenoceptor Subtypes
| Receptor Subtype | KB (nM) | Reference |
| Human α2C | 16 | [1][6] |
| Human α2A | 1500 | [6] |
| Human α2B | 2200 | [6] |
Experimental Protocols
The characterization of JP1302 relies on established in vitro and in vivo pharmacological assays.
In Vitro Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation: Cell membranes are prepared from cell lines stably expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).
-
Reaction Mixture: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]rauwolscine).
-
Competition: Increasing concentrations of the unlabeled test compound (JP1302) are added to the mixture. JP1302 competes with the radioligand for binding to the receptor.
-
Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of JP1302 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine the Ki value of JP1302.
In Vitro [³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor binding (G-protein activation) to determine antagonist potency (KB).
-
Principle: When a Gi-coupled receptor is activated by an agonist, it catalyzes the exchange of GDP for GTP on the Gαi subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap and quantify this activated state.
-
Protocol:
-
Receptor-expressing cell membranes are incubated with a fixed, sub-maximal concentration of an agonist (e.g., adrenaline) to stimulate the receptor.[1]
-
Increasing concentrations of the antagonist (JP1302) are added to the mixture along with [³⁵S]GTPγS.
-
JP1302 competes with the agonist, reducing receptor activation and subsequent [³⁵S]GTPγS binding.
-
The amount of bound [³⁵S]GTPγS is quantified via filtration and scintillation counting.
-
-
Analysis: The data is used to calculate the antagonist's potency (KB), reflecting its ability to block the functional response to the agonist. JP1302 potently antagonizes adrenaline-stimulated [³⁵S]GTPγS binding at the α2C-adrenoceptor.[1]
In Vivo Behavioral Models
JP1302's effects on the CNS have been demonstrated in rodent models of depression and psychosis.[6]
-
Forced Swim Test (FST): An established model for assessing antidepressant-like activity.
-
Procedure: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (a state of behavioral despair) is measured.
-
Drug Administration: JP1302 (1-10 μmol/kg) or a control vehicle is administered prior to the test.[5]
-
Result: A significant reduction in immobility time is interpreted as an antidepressant-like effect. JP1302 effectively reduces immobility in this test.[6]
-
-
Prepulse Inhibition (PPI) of Startle: A model used to screen for antipsychotic-like properties.
-
Procedure: The acoustic startle reflex is measured in response to a loud noise. PPI occurs when a weaker preceding stimulus (prepulse) inhibits the startle response. This process is deficient in schizophrenic patients and can be pharmacologically induced in rodents using NMDA antagonists like phencyclidine (PCP).
-
Drug Administration: PCP is administered to induce a PPI deficit. JP1302 (e.g., 5 μmol/kg) is then co-administered.[5]
-
Result: JP1302 was found to completely reverse the PCP-induced deficit in PPI, suggesting antipsychotic-like potential.[5][6]
-
Caption: Experimental workflow for the Forced Swim Test (FST) to evaluate antidepressant-like effects.
Conclusion
This compound is a highly selective α2C-adrenoceptor antagonist with a well-defined mechanism of action. Its ability to potently and selectively block the Gi-coupled inhibitory signaling of the α2C-adrenoceptor makes it an invaluable tool for CNS research. The quantitative data underscores its selectivity, and preclinical studies using established protocols have demonstrated its potential antidepressant and antipsychotic-like effects. Further investigation into the therapeutic applications of targeting the α2C-adrenoceptor with compounds like JP1302 is warranted.
References
- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
JP1302 Dihydrochloride: A Technical Guide for Researchers
An In-depth Review of the Potent and Selective α2C-Adrenoceptor Antagonist
Introduction
JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release.[1][2] Its selectivity for the α2C subtype over other α2-adrenoceptor subtypes makes it a valuable pharmacological tool for elucidating the specific physiological and pathological roles of the α2C-adrenoceptor.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of adrenergic systems.
Chemical and Physical Properties
This compound, with the chemical name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a water-soluble compound.[1] Its purity is typically reported as ≥98% as determined by HPLC.[1]
| Property | Value | Reference |
| Chemical Name | N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride | [1] |
| Molecular Formula | C24H24N4.2HCl | [1] |
| Molecular Weight | 441.4 g/mol | [1] |
| CAS Number | 1259314-65-2 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Water (44.14 mg/mL, 100 mM) | [1] |
| Storage | Store at -20°C | [1] |
Pharmacology and Mechanism of Action
This compound functions as a competitive antagonist at the α2C-adrenoceptor. This receptor is a member of the α2-adrenergic receptor family, which are G protein-coupled receptors that couple to inhibitory G proteins (Gi/o). The primary mechanism of action of α2-adrenoceptor agonists is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the α2C-adrenoceptor, JP1302 blocks the effects of endogenous agonists like norepinephrine and epinephrine, thereby preventing the downstream signaling cascade.
Signaling Pathway of α2C-Adrenoceptor Antagonism by JP1302
The following diagram illustrates the signaling pathway inhibited by JP1302. Under normal conditions, agonist binding to the α2C-adrenoceptor leads to the activation of the Gi protein, which in turn inhibits adenylyl cyclase, reducing cAMP production and subsequent signaling. JP1302 blocks this initial binding step.
Quantitative Data
The selectivity of this compound is demonstrated by its binding affinity (Ki) and antagonist potency (KB) at various human α2-adrenoceptor subtypes.
Table 1: Binding Affinity (Ki) of JP1302 at Human α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. α2C |
| α2C | 28 | - |
| α2B | 1470 | ~53-fold |
| α2A | 3150 | ~113-fold |
| α2D (rodent) | 1700 | ~61-fold |
| Data from Tocris Bioscience.[1] |
Table 2: Antagonist Potency (KB) of JP1302
| Assay | Receptor Subtype | KB (nM) |
| [35S]GTPγS Binding | Human α2C | 16 |
| [35S]GTPγS Binding | Human α2A | 1500 |
| [35S]GTPγS Binding | Human α2B | 2200 |
| Data from Tocris Bioscience and Sallinen et al., 2007.[1][3] |
Table 3: In Vivo Efficacy of JP1302
| Animal Model | Effect | Dosage |
| Forced Swimming Test (FST) | Decreased immobility time | 1-10 µmol/kg |
| Prepulse Inhibition (PPI) Test | Reversal of phencyclidine-induced deficit | 5 µmol/kg |
| Data from Sallinen et al., 2007. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on standard pharmacological assays.
Radioligand Binding Assay (for Ki determination)
This assay determines the affinity of JP1302 for the α2-adrenoceptor subtypes by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human α2A-, α2B-, or α2C-adrenoceptors are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
Binding Reaction: In a 96-well plate, incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for α2-adrenoceptors) and a range of concentrations of this compound. The incubation is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of JP1302 that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (for KB determination)
This functional assay measures the ability of JP1302 to antagonize agonist-stimulated G protein activation.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Binding Reaction: Cell membranes are incubated in a buffer containing MgCl2, GDP, and varying concentrations of this compound. An α2-adrenoceptor agonist (e.g., norepinephrine) is added to stimulate G protein activation. The reaction is initiated by the addition of [35S]GTPγS and incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Filtration and Quantification: The reaction is terminated and radioactivity is quantified as described for the radioligand binding assay.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated by subtracting basal binding from the total binding in the presence of the agonist. The antagonist potency (KB) of JP1302 is determined by analyzing the rightward shift of the agonist concentration-response curve in the presence of different concentrations of JP1302, using Schild regression analysis.
In Vivo Behavioral Assays
This test is a widely used model to screen for antidepressant-like activity.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice or rats are administered this compound or vehicle via a suitable route (e.g., intraperitoneally) at a specified time before the test. Each animal is placed individually into the cylinder for a 6-minute session. The duration of immobility (floating without struggling) during the last 4 minutes of the session is recorded.
-
Data Analysis: The mean immobility time for the JP1302-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
This test measures sensorimotor gating, a process that is deficient in some neuropsychiatric disorders like schizophrenia.
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure: Animals are placed in the startle chamber and allowed to acclimatize. The test session consists of a series of trials, including trials with a startling pulse alone (e.g., 120 dB) and trials where the pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB). To induce a PPI deficit, animals can be pre-treated with a compound like phencyclidine (PCP). This compound or vehicle is administered before the test session.
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle response with prepulse / startle response without prepulse)] x 100. The ability of JP1302 to reverse a PCP-induced deficit in PPI is assessed by comparing the %PPI between treatment groups.
Conclusion
This compound is a highly selective and potent α2C-adrenoceptor antagonist that has proven to be an invaluable tool in neuroscience and pharmacology research. Its well-defined mechanism of action and the availability of detailed experimental protocols for its characterization facilitate its use in investigating the role of the α2C-adrenoceptor in various physiological and pathological processes. The data presented in this technical guide underscore its potential for exploring novel therapeutic strategies for neuropsychiatric and other disorders.
References
The Discovery and Synthesis of JP1302 Dihydrochloride: A Selective α2C-Adrenoceptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family.[1][2][3] Its high selectivity and potent antagonist activity have made it an invaluable asset in neuroscience and drug discovery, particularly in the exploration of novel treatments for neuropsychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, offering researchers and drug development professionals a detailed resource for their work.
The discovery of JP1302 was driven by the need for subtype-selective ligands to dissect the individual functions of the α2A, α2B, and α2C-adrenoceptors, which were previously challenging to study due to the lack of specific pharmacological tools.[1] JP1302, chemically known as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, was identified as a potent and selective antagonist of the human α2C-adrenoceptor.[4]
Discovery and Pharmacological Profile
The seminal work by Sallinen and colleagues in 2007 introduced JP1302 as a novel and highly selective α2C-adrenoceptor antagonist.[1] Their research demonstrated its significant selectivity over other α2-adrenoceptor subtypes, providing a much-needed tool to explore the therapeutic potential of α2C-adrenoceptor modulation.
Binding Affinity and Functional Antagonism
The selectivity and potency of this compound have been quantified through rigorous in vitro binding and functional assays. The binding affinities (Ki) and antagonist potencies (KB) at human α2-adrenoceptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (KB, nM) |
| Human α2A | 3150 | 1500 |
| Human α2B | 1470 | 2200 |
| Human α2C | 28 | 16 |
| Rodent α2D | 1700 | Not Reported |
Data sourced from Tocris Bioscience and Sallinen et al. (2007).[1][4]
These data highlight the approximately 50- to 100-fold selectivity of JP1302 for the α2C-adrenoceptor subtype compared to the α2A and α2B subtypes.[4][5]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in a single public-domain source, a plausible synthetic route can be constructed based on established methods for the synthesis of related 9-aminoacridine and 4-(4-methylpiperazin-1-yl)aniline derivatives. The proposed synthesis involves two main stages: the synthesis of the key intermediate, 4-(4-methylpiperazin-1-yl)aniline, and its subsequent condensation with 9-chloroacridine, followed by conversion to the dihydrochloride salt.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Synthesis of 4-(4-methylpiperazin-1-yl)aniline (Key Intermediate)
A common method for the synthesis of 2-(4-methylpiperazin-1-yl)aniline involves the reaction of p-nitroaniline with 1-(4-methylpiperazine)ethanone. A similar approach can be adapted for the 4-substituted isomer.
-
Amidation: p-Nitroaniline is reacted with 1-(4-methylpiperazine)ethanone in a suitable solvent.
-
Reduction: The resulting amide intermediate is then reduced to yield 4-(4-methylpiperazin-1-yl)aniline.
Synthesis of this compound
The final steps of the synthesis would likely follow a procedure similar to that described in patents for related 9-aminoacridine derivatives.
-
Condensation: 9-chloroacridine and 4-(4-methylpiperazin-1-yl)aniline are reacted in a suitable solvent, often in the presence of a base.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
-
Salt Formation: The purified free base of JP1302 is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of JP1302 for the α2-adrenoceptor subtypes.
Caption: Workflow for a radioligand binding assay.
[35S]GTPγS Functional Antagonism Assay
This assay measures the ability of JP1302 to antagonize agonist-stimulated G-protein activation, providing a measure of its functional potency (KB).
Caption: Workflow for a [35S]GTPγS functional antagonism assay.
Forced Swim Test (FST)
The FST is a behavioral test in rodents used to assess antidepressant-like activity.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure: Mice are placed in the water for a 6-minute session.
-
Data Collection: The duration of immobility during the last 4 minutes of the test is recorded.
-
Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways
JP1302 exerts its effects by blocking the canonical signaling pathway of the α2C-adrenoceptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR).
Caption: α2C-Adrenoceptor signaling pathway and the antagonistic action of JP1302.
Conclusion
This compound is a pivotal pharmacological agent that has significantly advanced our understanding of the α2C-adrenoceptor. Its high selectivity and potent antagonist activity make it an indispensable tool for researchers in both basic and translational science. This technical guide has provided a detailed overview of its discovery, a plausible synthetic route, key experimental protocols for its characterization, and its mechanism of action at the cellular level. As research into the therapeutic potential of targeting the α2C-adrenoceptor continues, JP1302 will undoubtedly remain a cornerstone of these investigations.
References
- 1. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
The α2C-Adrenoceptor in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the α2C-adrenoceptor's function within the central nervous system (CNS). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the receptor's signaling pathways, quantitative data on its properties, and methodologies for its study.
Introduction to the α2C-Adrenoceptor
The α2C-adrenoceptor is a subtype of the α2-adrenergic receptor family, which also includes the α2A and α2B subtypes. These G-protein coupled receptors (GPCRs) are critical in regulating neurotransmitter release from both sympathetic nerves and central adrenergic neurons.[1] While the α2A subtype is the most abundant in the CNS, the α2C-adrenoceptor, constituting about 10% of the total α2-receptors in the brain, plays a distinct and significant role in modulating neurotransmission.[2] Its expression is particularly noted in the ventral and dorsal striatum, hippocampus, and olfactory tubercle.[2][3]
Functionally, the α2C-adrenoceptor is primarily known for its role as a presynaptic autoreceptor and heteroreceptor, modulating the release of norepinephrine and other neurotransmitters like dopamine and serotonin.[2][4] It is particularly influential during periods of low neuronal activity, complementing the α2A subtype which is more engaged at higher stimulation frequencies.[1][2] This unique functional profile has implicated the α2C-adrenoceptor in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, depression, and cognitive dysfunctions, making it a promising target for novel therapeutic interventions.[2][5]
Quantitative Data
Ligand Binding Affinities (Ki)
The following table summarizes the binding affinities (Ki values in nM) of various ligands for the human α2-adrenoceptor subtypes. A lower Ki value indicates a higher binding affinity.
| Ligand | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Reference |
| Agonists | ||||
| Norepinephrine | 109 | 23 | 3.8 | [6] |
| Dopamine | - | - | High Affinity | [6] |
| Brimonidine | - | - | - | [7] |
| Moxonidine | - | - | - | [7] |
| Naphazoline | - | - | - | [7] |
| Dexmedetomidine | - | - | - | [7] |
| Antagonists | ||||
| Atipamezole | - | - | - | [8] |
| Idazoxan | - | - | - | [9] |
| Mirtazapine | - | - | - | [9] |
| ORM-10921 | 10-100 fold lower than α2C | - | 0.078 - 1.2 | [10] |
| Brexpiprazole | - | <1 | <1 | [10] |
| Rauwolscine | - | - | - | [11] |
| Yohimbine | - | - | - | [2] |
| JP-1302 | - | - | Selective | [2] |
| ORM-13070 | - | - | Selective | [2][12] |
| ORM-12741 | - | - | Selective | [2][12] |
Note: A comprehensive list of Ki values for numerous compounds can be found in specialized databases such as the IUPHAR/BPS Guide to PHARMACOLOGY. The lack of highly selective ligands has been a historical challenge in the field.[13]
Receptor Density (Bmax) in the Central Nervous System
The density of α2C-adrenoceptors varies across different brain regions. The following table presents Bmax values (in pmol/mg protein or similar units) from autoradiography studies.
| Brain Region | Bmax (pmol/mg protein) | Species | Reference |
| Cortex | 0.33 ± 0.02 (total α2) | Rat | [14] |
| Striatum | 0.13 ± 0.02 (total α2) | Rat | [14] |
| Striatum | High Density | Human, Monkey, Rodent | [2] |
| Hippocampus | High Density | Human, Monkey, Rodent | [2] |
| Olfactory Tubercle | High Density | Human, Monkey, Rodent | [2] |
| Cerebellum | Devoid of receptors | Human, Monkey, Rodent | [2] |
Note: The striatum expresses similar densities of both α2A and α2C adrenoceptors.[14]
Effects of α2C-Adrenoceptor Modulation on Behavior in Animal Models
Studies using genetically modified mice (knockout [KO] and overexpression [OE]) have been instrumental in elucidating the behavioral functions of the α2C-adrenoceptor.
| Behavioral Paradigm | α2C-KO Mice Phenotype | α2C-OE Mice Phenotype | Reference |
| Locomotor Activity | Increased amphetamine-induced activity | - | [15] |
| Acoustic Startle Reflex | Enhanced startle response | Decreased startle response | [4][10][16] |
| Prepulse Inhibition (PPI) | Diminished PPI | Enhanced PPI | [4][10][16] |
| Aggression | Shortened attack latency | Lengthened attack latency | [4][10][16] |
| Forced Swim Test | Decreased immobility (antidepressant-like) | Increased immobility (pro-depressive-like) | [2][17][18] |
| Stress Response | Attenuated elevation of plasma corticosterone | Increased corticosterone after repeated stress | [17][18] |
Signaling Pathways
The α2C-adrenoceptor primarily couples to inhibitory G-proteins of the Gi/o family.[19] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.
Canonical Gi/o Signaling Pathway
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[6] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream target proteins. The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels.
Figure 1. Canonical Gi/o signaling pathway of the α2C-adrenoceptor.
Non-Canonical and Downstream Signaling
Beyond the canonical inhibition of adenylyl cyclase, α2C-adrenoceptor activation can lead to other signaling events. There is evidence for the involvement of MAPK/ERK signaling pathways and the regulation of ion channels, which contribute to the diverse physiological effects of this receptor.[13]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the α2C-adrenoceptor.
Materials:
-
Cell membranes expressing the α2C-adrenoceptor (from transfected cell lines or tissue homogenates).
-
Radioligand (e.g., [3H]Rauwolscine or a more specific ligand if available).
-
Test compounds (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Filter harvester.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in lysis buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (e.g., 50-100 µg of protein).
-
A fixed concentration of radioligand.
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known α2-adrenoceptor antagonist.
-
For total binding, add binding buffer instead of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2. Experimental workflow for a radioligand binding assay.
In Situ Hybridization
This protocol provides a general outline for detecting α2C-adrenoceptor mRNA in brain tissue sections.
Materials:
-
Cryostat or microtome.
-
Superfrost Plus slides.
-
Labeled antisense riboprobe for α2C-adrenoceptor mRNA (e.g., 35S- or DIG-labeled).
-
Labeled sense riboprobe (as a negative control).
-
Hybridization buffer.
-
Wash solutions of varying stringency.
-
Detection reagents (e.g., anti-DIG antibody conjugated to alkaline phosphatase and colorimetric substrates, or photographic emulsion for radioactive probes).
-
Microscope.
Procedure:
-
Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde), dissect the brain, and post-fix. Cryoprotect the tissue in sucrose solution before sectioning on a cryostat. Mount the sections onto slides.
-
Prehybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding. This may include proteinase K digestion and acetylation.
-
Hybridization: Apply the labeled antisense probe (and sense probe on control slides) in hybridization buffer to the sections. Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).
-
Post-hybridization Washes: Wash the slides in solutions of increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.
-
Detection:
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Visualize the signal using a colorimetric substrate.
-
For radioactive probes, dip the slides in photographic emulsion and expose for a period of time. Develop the slides to visualize the silver grains.
-
-
Analysis: Examine the slides under a microscope to determine the cellular and regional distribution of the α2C-adrenoceptor mRNA signal.
In Vivo Microdialysis
This protocol describes the general procedure for measuring extracellular neurotransmitter levels in a specific brain region of a freely moving animal following modulation of α2C-adrenoceptor activity.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
-
Test compounds (α2C-adrenoceptor agonist or antagonist).
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.
-
Drug Administration: Administer the α2C-adrenoceptor modulating drug (e.g., systemically via injection or locally through the microdialysis probe).
-
Post-drug Collection: Continue to collect dialysate samples to measure the effect of the drug on neurotransmitter levels over time.
-
Sample Analysis: Analyze the collected dialysate samples using a sensitive analytical method like HPLC-ED to quantify the concentrations of norepinephrine, dopamine, and/or serotonin.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and analyze the data statistically.
Role in CNS Disorders and Therapeutic Potential
The unique distribution and function of the α2C-adrenoceptor in the CNS have positioned it as a key player in several neuropsychiatric conditions.
Schizophrenia and Cognitive Deficits
Dysregulation of dopaminergic and noradrenergic signaling is a hallmark of schizophrenia. The α2C-adrenoceptor's ability to modulate dopamine release in the striatum and prefrontal cortex suggests its involvement in the pathophysiology of this disorder.[2] Antagonism of α2C-adrenoceptors has been proposed as a therapeutic strategy to enhance cortical dopamine levels, potentially alleviating cognitive and negative symptoms of schizophrenia.[20]
Depression and Stress-Related Disorders
Animal studies have demonstrated a significant role for the α2C-adrenoceptor in mediating behavioral responses to stress and in models of depression.[17][18] The antidepressant-like phenotype of α2C-KO mice and the pro-depressive-like phenotype of α2C-OE mice in the forced swim test suggest that antagonism of this receptor could be a novel antidepressant strategy.[2] This is further supported by the observation that α2C-KO mice show a blunted stress-induced corticosterone response.[17][18]
Figure 3. Logical relationship of α2C-adrenoceptor function in CNS disorders.
Conclusion
The α2C-adrenoceptor is a nuanced modulator of central neurotransmission with a distinct functional profile that sets it apart from other α2-adrenoceptor subtypes. Its strategic location in brain regions critical for motor control, emotion, and cognition, combined with its specific role in fine-tuning neurotransmitter release, underscores its importance in both normal brain function and the pathophysiology of neuropsychiatric disorders. While the development of highly selective ligands remains a key challenge, the growing body of evidence from genetic and pharmacological studies continues to highlight the α2C-adrenoceptor as a compelling target for the development of novel therapeutics for conditions such as schizophrenia and depression. This technical guide provides a foundational resource for researchers aiming to further unravel the complexities of the α2C-adrenoceptor and translate these findings into clinical applications.
References
- 1. Highly sensitive radioactive in situ hybridization using full length hydrolyzed riboprobes to detect alpha 2 adrenoceptor subtype mRNAs in adult and developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 5. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha2C adrenoceptors inhibit adenylyl cyclase in mouse striatum: potential activation by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PET Tracer for Brain α2C Adrenoceptors, (11)C-ORM-13070: Radiosynthesis and Preclinical Evaluation in Rats and Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. INTRACELLULAR α2C-ADRENOCEPTORS: STORAGE DEPOT, STUNTED DEVELOPMENT OR SIGNALING DOMAIN? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α2A- and α2C-Adrenoceptors as Potential Targets for Dopamine and Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 17. news-medical.net [news-medical.net]
- 18. Genetic alteration of the alpha2-adrenoceptor subtype c in mice affects the development of behavioral despair and stress-induced increases in plasma corticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 20. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
JP1302 dihydrochloride target selectivity and binding affinity
An In-Depth Technical Guide to the Target Selectivity and Binding Affinity of JP1302 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective antagonist of the alpha-2C adrenergic receptor (α2C-adrenoceptor).[1][2][3][4][5][6][7][8][9] This high degree of selectivity, particularly over the α2A and α2B subtypes, establishes JP1302 as a critical pharmacological tool for investigating the specific physiological and pathological roles of the α2C-adrenoceptor.[3][10] Its demonstrated antidepressant and antipsychotic-like effects in preclinical models highlight its therapeutic potential for neuropsychiatric disorders.[2][3][11][12][13] This document provides a comprehensive overview of the binding affinity and target selectivity of JP1302, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Target Profile and Binding Affinity
This compound is characterized by its high-affinity binding to the human α2C-adrenoceptor. Quantitative analysis reveals a dissociation constant for the antagonist (Kb) of 16 nM and a binding affinity (Ki) of 28 nM for the human α2C-receptor.[1][2][3][4][7][8][11][14][15][16]
Table 1: Binding Affinity and Antagonist Potency of JP1302 at the Human α2C-Adrenoceptor
| Parameter | Value (nM) | Description |
| Ki | 28 | Inhibitor Constant: Represents the binding affinity of JP1302 to the α2C-adrenoceptor. |
| Kb | 16 | Antagonist Dissociation Constant: Represents the concentration of JP1302 required to occupy 50% of the α2C-receptors in the absence of an agonist. |
Data sourced from multiple references.[1][2][3][4][7][11][13]
Target Selectivity Profile
The utility of JP1302 as a research tool and potential therapeutic agent is underscored by its remarkable selectivity for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes. It demonstrates an approximately 100-fold higher affinity for the α2C subtype compared to the α2A and α2B subtypes.[3][10] This selectivity is crucial for dissecting the specific functions of the α2C-receptor, which have been implicated in various central nervous system processes.
Table 2: Selectivity Profile of JP1302 Across Human α2-Adrenoceptor Subtypes
| Target Receptor Subtype | Parameter | Value (nM) | Selectivity Fold (vs. α2C) |
| Human α2C-Adrenoceptor | Kb | 16 | - |
| Human α2A-Adrenoceptor | Kb | 1,500 | ~94-fold |
| Human α2B-Adrenoceptor | Kb | 2,200 | ~138-fold |
| Human α2C-Adrenoceptor | Ki | 28 | - |
| Human α2A-Adrenoceptor | Ki | 3,150 | ~113-fold |
| Human α2B-Adrenoceptor | Ki | 1,470 | ~53-fold |
| Rodent α2D-Adrenoceptor* | Ki | 1,700 | ~61-fold |
*The α2D-adrenoceptor is the rodent ortholog of the human α2C-adrenoceptor. Data sourced from multiple references.[13][16]
Signaling Pathway
The α2C-adrenoceptor, like other α2 subtypes, is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[17] As an antagonist, JP1302 blocks the binding of endogenous agonists like norepinephrine and epinephrine to the α2C-receptor. This action prevents the activation of the associated Gi/o protein, thereby inhibiting the downstream signaling cascade which includes the suppression of adenylyl cyclase activity and the subsequent reduction of intracellular cyclic AMP (cAMP) levels.
Caption: JP1302 antagonism of the α2C-adrenoceptor signaling pathway.
Experimental Protocols
The binding affinity (Ki) and antagonist functional potency (Kb) of JP1302 were determined using standard in vitro pharmacological assays.[13]
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitor constant (Ki) of JP1302 for the α2C-adrenoceptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2C-adrenoceptor.
-
Radioligand (e.g., [3H]-Rauwolscine), a non-subtype-selective α2-antagonist.
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Preparation: Serially dilute JP1302 to obtain a range of concentrations.
-
Incubation: In assay tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer, a concentration of JP1302, or the non-specific binding control.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each JP1302 concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the JP1302 concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of JP1302 that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (for Kb Determination)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist. For Gi-coupled receptors, this often involves measuring changes in cAMP levels.
Objective: To determine the functional antagonist dissociation constant (Kb) of JP1302.
Materials:
-
Whole cells stably expressing the human α2C-adrenoceptor.
-
An α2-adrenoceptor agonist (e.g., UK 14,304).
-
This compound (test antagonist).
-
Forskolin (an adenylyl cyclase activator, used to stimulate a measurable baseline of cAMP).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase biosensor).[18]
Protocol:
-
Cell Culture: Plate the cells in a suitable microplate format and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of JP1302 for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a range of concentrations of the agonist (creating a full dose-response curve) to the wells, in the presence of forskolin and the fixed concentrations of JP1302.
-
Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for the agonist-induced inhibition of cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the agonist dose-response curves (cAMP level vs. log[Agonist]) for each concentration of JP1302.
-
Observe the rightward shift in the agonist's EC50 value caused by the competitive antagonism of JP1302.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Perform a Schild regression by plotting log(DR - 1) versus the logarithm of the molar concentration of JP1302.
-
The x-intercept of the Schild plot provides the pA2 value. The Kb is calculated as Kb = 10^(-pA2) . For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
-
Caption: Workflow for a functional antagonism (Schild analysis) assay.
Conclusion
This compound is a highly valuable pharmacological agent characterized by its potent and selective antagonism of the α2C-adrenoceptor. With a binding affinity (Ki) of 28 nM and functional potency (Kb) of 16 nM, combined with a ~100-fold selectivity over other α2 subtypes, it serves as an indispensable tool for elucidating the distinct roles of the α2C-receptor in health and disease. The detailed protocols and pathway information provided herein offer a technical foundation for researchers utilizing JP1302 to explore novel therapeutic strategies for neuropsychiatric and other disorders.
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. Neuropsychiatric disorders | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]
- 9. Récepteurs couplés à la protéine G et récepteurs 7-TM [cymitquimica.com]
- 10. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. fujita-hu.repo.nii.ac.jp [fujita-hu.repo.nii.ac.jp]
- 18. researchgate.net [researchgate.net]
JP1302 dihydrochloride for neuropsychiatric disorder research
An In-Depth Technical Guide to JP1302 Dihydrochloride for Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically identified as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] Its remarkable selectivity over other α2-adrenoceptor subtypes has established it as a critical pharmacological tool for investigating the specific roles of the α2C-adrenoceptor in the central nervous system (CNS).[3][4] Preclinical evidence strongly suggests that JP1302 possesses antidepressant and antipsychotic-like properties, highlighting the therapeutic potential of targeting the α2C-adrenoceptor for the treatment of various neuropsychiatric disorders.[3][5] This technical guide provides a comprehensive overview of JP1302, including its mechanism of action, pharmacological data, key experimental protocols, and its therapeutic rationale.
Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism
The α2-adrenergic receptors are a family of G protein-coupled receptors (GPCRs) consisting of three subtypes: α2A, α2B, and α2C.[6] These receptors are coupled to the inhibitory G protein (Gi), and their activation by endogenous catecholamines like norepinephrine leads to the inhibition of adenylyl cyclase. This action reduces intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[6][7]
JP1302 exerts its effects by selectively binding to and blocking the α2C-adrenoceptor subtype. This antagonism prevents the receptor from being activated by its natural ligands, thereby inhibiting the entire downstream Gi-coupled signaling cascade. The high selectivity of JP1302 allows researchers to dissect the specific functions of the α2C subtype, distinguishing them from the effects mediated by α2A and α2B receptors, which are associated with different physiological functions like sedation and blood pressure regulation.[3][8]
Pharmacological Profile
The defining characteristic of JP1302 is its high selectivity for the α2C-adrenoceptor subtype, as demonstrated by in vitro binding and functional assays.
Table 1: Receptor Binding Affinity and Antagonism Potency of JP1302
| Receptor Subtype (Human) | Binding Affinity (Kᵢ) in nM | Antagonism Potency (K₈) in nM | Selectivity (fold) vs. α2C |
| α2C-Adrenoceptor | 28[1][9] | 16[3] | - |
| α2A-Adrenoceptor | 1,500 - 3,150[3][10] | - | ~54x - 112x |
| α2B-Adrenoceptor | 1,470 - 2,200[3][10] | - | ~52x - 78x |
Data compiled from multiple sources, highlighting the significantly higher affinity for the α2C subtype.[1][3][9][10]
Preclinical Efficacy in Neuropsychiatric Models
JP1302 has demonstrated significant effects in well-established animal models relevant to depression and psychosis.
Table 2: Summary of Key In Vivo Preclinical Studies
| Model | Species | JP1302 Dose | Key Finding | Implication |
| Forced Swimming Test (FST) | Mouse | 1-10 µmol/kg | Effectively reduced immobility time, comparable to the antidepressant desipramine.[3][8] | Antidepressant-like effect |
| Prepulse Inhibition (PPI) | Rat | 5 µmol/kg | Completely reversed the PPI deficit induced by the NMDA antagonist phencyclidine (PCP).[3][8] | Antipsychotic-like effect |
These findings provide strong support for the hypothesis that selective antagonism of the α2C-adrenoceptor may be a novel therapeutic strategy for neuropsychiatric disorders.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key assays used to characterize JP1302.
In Vitro: Radioligand Binding Assay for Kᵢ Determination
This protocol outlines a method to determine the binding affinity (Ki) of JP1302 for the α2C-adrenoceptor.
Methodology:
-
Tissue/Cell Preparation: Utilize cell membranes from a stable cell line expressing the human α2C-adrenoceptor (e.g., CHO or HEK293 cells).
-
Radioligand: Select a suitable radioligand that binds to the α2C-adrenoceptor, such as [³H]rauwolscine.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor ligand (JP1302).
-
Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo: Prepulse Inhibition (PPI) of Startle Reflex
This protocol details the assessment of the antipsychotic-like potential of JP1302 by measuring its ability to reverse a PCP-induced deficit in PPI.
Methodology:
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a loudspeaker for auditory stimuli, and a platform connected to a transducer to measure the animal's whole-body startle reflex.
-
Acclimation: Place rats individually into the startle chambers and allow them to acclimate for 5-10 minutes with background white noise.
-
Drug Administration: Administer JP1302 (or vehicle) via intraperitoneal (i.p.) injection. After a predetermined absorption time (e.g., 30 minutes), administer phencyclidine (PCP) or saline via subcutaneous (s.c.) injection.
-
Testing Session: Begin the test session after the onset of PCP's effects. The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong, startle-inducing stimulus (e.g., 120 dB burst of white noise).
-
Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 70-80 dB) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: The primary measure is the percent PPI, calculated for each prepulse intensity. A reduction in PPI in the PCP-treated group compared to the control group indicates a deficit. The reversal of this deficit by JP1302 demonstrates its potential antipsychotic-like activity.[3][8]
Therapeutic Rationale and Future Directions
The preclinical data for JP1302 provides a strong rationale for targeting the α2C-adrenoceptor in neuropsychiatric disorders. Genetic studies in mice, where α2C-receptor knockout leads to an antidepressant-like phenotype, initially paved the way for this hypothesis.[8] JP1302 has served as a key tool to pharmacologically validate this concept, demonstrating that acute antagonism of the receptor can produce similar behavioral effects.
Future research should focus on:
-
Clinical Translation: Investigating the safety, tolerability, and efficacy of selective α2C-antagonists like ORM-12741, which is in clinical development, can provide human validation of this mechanism.[5]
-
Cognitive Enhancement: Given the role of noradrenergic systems in cognition, exploring the pro-cognitive effects of JP1302 in relevant animal models is a promising avenue.[5]
-
Broader Applications: Assessing the utility of α2C-antagonism in other CNS disorders where noradrenergic signaling is dysregulated, such as ADHD and anxiety disorders.
Conclusion
This compound is an invaluable research tool that has been instrumental in elucidating the role of the α2C-adrenoceptor in the CNS. Its high selectivity and proven efficacy in preclinical models of depression and psychosis have validated this receptor as a promising target for novel neuropsychiatric therapeutics. The continued use of JP1302 and the development of similar selective compounds will be crucial for advancing our understanding of brain function and developing next-generation treatments for mental illness.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 10. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]
The α2C-Adrenoceptor: A Pivotal Hub in the Pathophysiology and Treatment of Depression and Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, has emerged as a critical modulator of monoaminergic neurotransmission, playing a significant, albeit complex, role in the pathophysiology of major depressive disorder (MDD) and schizophrenia. Unlike the more ubiquitously expressed α2A subtype, the α2C-adrenoceptor exhibits a more restricted distribution within the central nervous system, with prominent expression in the striatum, hippocampus, and cortical regions. This localization places it at the crossroads of cognitive and affective regulation. Functionally, the α2C-adrenoceptor acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of norepinephrine and other neurotransmitters such as dopamine and serotonin.[1][2] Genetic association studies, preclinical animal models, and post-mortem brain analyses have collectively implicated dysregulation of α2C-adrenoceptor signaling in both depression and schizophrenia. Notably, selective antagonists of the α2C-adrenoceptor have demonstrated antidepressant-like and antipsychotic-like properties in various animal models, suggesting its potential as a promising therapeutic target for these debilitating psychiatric disorders.[1][3] This technical guide provides a comprehensive overview of the current understanding of the α2C-adrenoceptor's role in depression and schizophrenia, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways to inform future research and drug development efforts.
The α2C-Adrenoceptor: A Molecular Overview
The α2C-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[4] Upon activation by its endogenous ligands, norepinephrine and epinephrine, the α2C-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling mechanism underlies its modulatory role in neurotransmitter release.
Signaling Pathways
The canonical signaling pathway for the α2C-adrenoceptor involves its interaction with Gi/o proteins. However, evidence suggests the potential for coupling to other G proteins, such as Gs, which could lead to a stimulation of adenylyl cyclase under certain conditions, highlighting the complexity of its signaling repertoire.[2]
Role in Depression
The involvement of α2C-adrenoceptors in depression is supported by multiple lines of evidence. Genetic studies have identified polymorphisms in the ADRA2C gene that are associated with an increased risk for major depressive disorder.[5] Preclinical studies using knockout and overexpression mouse models have provided further insights.
Preclinical Evidence
Mice lacking the α2C-adrenoceptor (α2C-KO) exhibit an antidepressant-like phenotype, characterized by reduced immobility in the forced swim test. Conversely, mice overexpressing the α2C-adrenoceptor display a pro-depressive phenotype with increased immobility in the same test. These findings suggest that blockade of α2C-adrenoceptor function may produce antidepressant effects.
| Animal Model | Behavioral Phenotype (Forced Swim Test) | Reference |
| α2C-Knockout (KO) Mice | Decreased immobility (antidepressant-like) | [6] |
| α2C-Overexpressing (OE) Mice | Increased immobility (pro-depressive) | [6] |
Therapeutic Potential
The antidepressant-like effects observed with genetic inactivation of the α2C-adrenoceptor are mirrored by the pharmacological blockade of this receptor. Selective α2C-adrenoceptor antagonists have been shown to reduce immobility in the forced swim test in rodents, a widely used screening paradigm for antidepressant drugs.
Role in Schizophrenia
The α2C-adrenoceptor's role in schizophrenia is multifaceted, with implications for both the positive and negative symptoms, as well as the cognitive deficits associated with the disorder. The high expression of α2C-adrenoceptors in the striatum, a key region in the dopamine-centric hypothesis of schizophrenia, positions it as a significant modulator of dopaminergic signaling.
Modulation of Dopamine Release
α2C-adrenoceptors located on presynaptic terminals in the striatum act as heteroreceptors to inhibit the release of dopamine. This inhibitory function is particularly relevant in the context of schizophrenia, where dysregulated dopamine transmission is a central feature. Blockade of these receptors would be expected to increase dopamine release, which could have therapeutic implications depending on the specific neural circuit and symptom domain being targeted.
Preclinical Evidence
Animal models of schizophrenia, such as those induced by phencyclidine (PCP), have been instrumental in elucidating the role of α2C-adrenoceptors. In these models, selective α2C-adrenoceptor antagonists have been shown to ameliorate deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is impaired in individuals with schizophrenia.[7][8]
| Animal Model | Behavioral Deficit | Effect of α2C-Antagonist | Reference |
| PCP-induced deficits in rats | Social interaction deficits | Amelioration | [3] |
| α2C-Knockout (KO) Mice | Diminished prepulse inhibition | - | [7] |
| α2C-Overexpressing (OE) Mice | Enhanced prepulse inhibition | - | [7] |
Quantitative Data
A comprehensive understanding of the pharmacology of the α2C-adrenoceptor is crucial for the development of targeted therapeutics. The following table summarizes the binding affinities (Ki values) of key endogenous ligands, selective antagonists, and antipsychotic medications for the human α2C-adrenoceptor and other α2-adrenoceptor subtypes.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Reference |
| Endogenous Ligands | ||||
| Norepinephrine | - | - | - | [9] |
| Epinephrine | - | - | - | [9] |
| Selective Antagonists | ||||
| ORM-12741 | 8.3 | 0.8 | 0.08 | [10][11] |
| JP-1302 | ~100-fold less than α2C | ~100-fold less than α2C | High affinity | [12] |
| Antipsychotics | ||||
| Clozapine | 90 | - | 51 | [13][14] |
| Risperidone | - | - | - | [15] |
| Olanzapine | - | - | - | [16] |
Experimental Protocols
Reproducible and well-validated experimental protocols are the cornerstone of robust scientific inquiry. This section provides detailed methodologies for key in vitro and in vivo assays used to study the α2C-adrenoceptor.
Radioligand Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the α2C-adrenoceptor.
Materials:
-
Cell membranes expressing the human α2C-adrenoceptor
-
Radioligand (e.g., [3H]MK-912)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of a known non-selective ligand (e.g., 10 µM phentolamine, for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand at a concentration near its Kd value.
-
Add 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
In Situ Hybridization
This protocol outlines the steps for detecting α2C-adrenoceptor mRNA in brain tissue sections.
Materials:
-
Fresh-frozen or fixed brain tissue sections
-
Digoxigenin (DIG)-labeled antisense riboprobe for ADRA2C mRNA
-
Hybridization buffer
-
Wash solutions (e.g., SSC buffers)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
Chromogenic substrate for AP (e.g., NBT/BCIP)
-
Microscope
Procedure:
-
Prepare brain tissue sections on coated slides.
-
Pretreat the sections to permeabilize the tissue and reduce non-specific binding (e.g., proteinase K treatment, acetylation).
-
Apply the DIG-labeled riboprobe in hybridization buffer to the sections.
-
Incubate overnight at an appropriate temperature (e.g., 65°C) in a humidified chamber to allow for hybridization.
-
Perform a series of stringent washes to remove unbound probe.
-
Incubate the sections with an anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
Apply the chromogenic substrate and incubate until the desired color intensity is reached.
-
Stop the color reaction, counterstain if desired, and mount the slides.
-
Visualize and quantify the mRNA signal using a microscope.
Forced Swim Test (Mouse)
This behavioral test is used to assess antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Individually place each mouse into the cylinder of water.
-
Record the session, which typically lasts for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
An increase in the latency to the first bout of immobility and a decrease in the total duration of immobility are indicative of an antidepressant-like effect.
Prepulse Inhibition (PPI) Test
This test measures sensorimotor gating, which is often deficient in schizophrenia.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for delivering acoustic stimuli, and a sensor to detect the startle response.
Procedure:
-
Acclimatize the animal to the testing chamber for a few minutes.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: No acoustic stimulus is presented to measure baseline movement.
-
-
The startle response (a whole-body flinch) is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Startle_pulse-alone - Startle_prepulse+pulse) / Startle_pulse-alone]
-
A higher %PPI indicates better sensorimotor gating.
Conclusion and Future Directions
The α2C-adrenoceptor represents a compelling target for the development of novel therapeutics for depression and schizophrenia. Its distinct neuroanatomical distribution and modulatory role in key neurotransmitter systems provide a strong rationale for its involvement in the pathophysiology of these disorders. The antidepressant-like and antipsychotic-like effects of selective α2C-adrenoceptor antagonists in preclinical models are encouraging and warrant further investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which α2C-adrenoceptor dysfunction contributes to the symptom domains of depression and schizophrenia.
-
Conducting clinical trials with highly selective α2C-adrenoceptor antagonists to validate their therapeutic efficacy and safety in patient populations.
-
Identifying biomarkers that could predict treatment response to α2C-adrenoceptor-targeted therapies.
-
Exploring the potential of α2C-adrenoceptor modulators in treating cognitive deficits, a significant unmet need in both depression and schizophrenia.
A deeper understanding of the intricate role of the α2C-adrenoceptor will undoubtedly pave the way for the development of more effective and targeted treatments for these complex and debilitating psychiatric illnesses.
References
- 1. Highly sensitive radioactive in situ hybridization using full length hydrolyzed riboprobes to detect alpha 2 adrenoceptor subtype mRNAs in adult and developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous coupling of alpha 2-adrenergic receptors to two G-proteins with opposing effects. Subtype-selective coupling of alpha 2C10, alpha 2C4, and alpha 2C2 adrenergic receptors to Gi and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADRA2C adrenoceptor alpha 2C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 5. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adrenergic α2C-Receptors Modulate the Acoustic Startle Reflex, Prepulse Inhibition, and Aggression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenergic alpha2C-receptors modulate the acoustic startle reflex, prepulse inhibition, and aggression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the PET ligand [11C]ORM-13070 to examine receptor occupancy by the α2C-adrenoceptor antagonist ORM-12741: translational validation of target engagement in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [repositori.upf.edu]
JP1302 Dihydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor predominantly expressed in the central nervous system and periphery.[1][2][3] Its selectivity for the α2C subtype over α2A and α2B subtypes has positioned it as a valuable pharmacological tool for elucidating the physiological roles of the α2C-adrenoceptor and as a potential therapeutic agent for neuropsychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols used in its characterization, and visualizes its mechanism of action and experimental workflows.
Introduction
This compound, chemically known as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a synthetic molecule that has garnered significant interest in pharmacology and drug development. Its high affinity and selectivity for the α2C-adrenoceptor make it a superior research tool compared to less selective antagonists.[1] The α2C-adrenoceptor is implicated in the modulation of neurotransmitter release and has been linked to the pathophysiology of depression and psychosis.[1][2] Consequently, JP1302 has been investigated for its antidepressant and antipsychotic-like effects in preclinical models.[1][4][5]
Pharmacokinetics
To date, there is a notable absence of publicly available, dedicated studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, based on its chemical structure, which incorporates acridine and piperazine moieties, some general pharmacokinetic characteristics can be inferred.
-
Acridine Derivatives: Acridine-based compounds are known to be investigated for a wide range of pharmacological activities.[6][7] Their pharmacokinetic profiles can be influenced by factors such as their ability to penetrate the blood-brain barrier, which is crucial for centrally acting drugs.[8] Metabolism of acridines can involve oxidation to more hydrophilic forms.[8]
-
Piperazine-Containing Drugs: The piperazine ring is a common scaffold in many centrally acting drugs and is often associated with favorable ADME properties, including good oral bioavailability.[9][10]
A summary of general pharmacokinetic properties of related compound classes is presented in Table 1. It is crucial to emphasize that these are general characteristics and may not be directly applicable to this compound.
Table 1: General Pharmacokinetic Properties of Acridine and Piperazine Derivatives
| Pharmacokinetic Parameter | General Characteristics of Acridine Derivatives | General Characteristics of Piperazine-Containing Drugs |
| Absorption | Variable, dependent on specific structure. | Often exhibit good oral bioavailability.[9][10] |
| Distribution | Can be designed to penetrate the blood-brain barrier.[8] | Wide distribution, including CNS penetration for many drugs. |
| Metabolism | Typically undergo oxidation to more hydrophilic metabolites.[8] | Can be metabolized through various pathways. |
| Excretion | Primarily renal excretion of metabolites. | Renal and/or hepatic excretion. |
Pharmacodynamics
The pharmacodynamic profile of this compound is well-characterized, establishing it as a potent and selective α2C-adrenoceptor antagonist.
In Vitro Pharmacology
-
Receptor Binding Affinity: Radioligand binding assays have been employed to determine the affinity of JP1302 for human α2-adrenoceptor subtypes. The compound exhibits significantly higher affinity for the α2C subtype compared to α2A and α2B subtypes.
-
Functional Antagonism: GTPγS binding assays have demonstrated the functional antagonist activity of JP1302 at the α2C-adrenoceptor. It potently antagonizes agonist-stimulated GTPγS binding.
The in vitro pharmacodynamic data for this compound are summarized in Table 2.
Table 2: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | Human α2C-adrenoceptor | 28 nM | [4][5][11] |
| Human α2B-adrenoceptor | 1470 nM | [4] | |
| Human α2A-adrenoceptor | 3150 nM | [4] | |
| Antagonist Potency (KB) | Human α2C-adrenoceptor | 16 nM | [1][4][5] |
| Human α2A-adrenoceptor | 1500 nM | [1] | |
| Human α2B-adrenoceptor | 2200 nM | [1] |
In Vivo Pharmacology
Preclinical studies in rodents have demonstrated the potential therapeutic effects of JP1302 in models of neuropsychiatric disorders.
-
Antidepressant-like Effects: In the forced swim test (FST), a rodent model of depression, JP1302 has been shown to reduce immobility time, an effect comparable to that of the antidepressant desipramine.[4][5]
-
Antipsychotic-like Effects: In the prepulse inhibition (PPI) of the startle reflex, a model used to assess sensorimotor gating deficits relevant to schizophrenia, JP1302 reversed the deficit induced by the NMDA receptor antagonist phencyclidine.[2]
The in vivo pharmacodynamic effects of JP1302 are summarized in Table 3.
Table 3: In Vivo Pharmacodynamic Effects of JP1302
| Animal Model | Effect | Dose Range | Reference |
| Forced Swim Test (Rat) | Decreased immobility time | 1-10 µmol/kg | [4][5] |
| Prepulse Inhibition (Rat) | Reversal of phencyclidine-induced deficit | 5 µmol/kg | [2] |
Signaling Pathway
JP1302 exerts its effects by antagonizing the α2C-adrenoceptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gi/o family of G proteins.[12] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, JP1302 prevents the inhibitory effects of endogenous agonists like norepinephrine, thereby increasing neuronal firing and neurotransmitter release in specific brain regions.
Caption: α2C-Adrenoceptor Signaling Pathway and the Antagonistic Action of JP1302.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize JP1302.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Cells expressing the human α2A, α2B, or α2C adrenoceptor subtypes are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a suitable buffer.
-
Binding Reaction: The membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine) and a range of concentrations of JP1302.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at a GPCR.
Caption: Workflow for a GTPγS Binding Assay.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the α2C-adrenoceptor are prepared.
-
Binding Reaction: The membranes are incubated in a buffer containing a fixed concentration of an α2-adrenoceptor agonist (e.g., norepinephrine), [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of JP1302.
-
Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G proteins is measured as described for the radioligand binding assay.
-
Data Analysis: The ability of JP1302 to inhibit the agonist-stimulated [35S]GTPγS binding is used to calculate its antagonist potency (KB).
Forced Swim Test (FST)
The FST is a behavioral test used to screen for antidepressant-like activity in rodents.
Protocol:
-
Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the animal from touching the bottom with its tail or paws.
-
Procedure: The animal (typically a rat or mouse) is placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.
-
Drug Administration: JP1302 or a vehicle control is administered to the animals at a specified time before the test.
-
Data Analysis: The immobility time of the JP1302-treated group is compared to that of the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.
-
Procedure: The animal is placed in the chamber and presented with a series of trials. Some trials consist of a loud, startling stimulus (the pulse) alone. Other trials consist of a weaker, non-startling stimulus (the prepulse) presented shortly before the pulse.
-
Drug Administration: JP1302 or a vehicle control is administered before the test. In some paradigms, a psychotomimetic drug like phencyclidine is used to induce a PPI deficit.
-
Data Analysis: The startle response in the pulse-alone trials is compared to the startle response in the prepulse-plus-pulse trials. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse. The ability of JP1302 to restore a drug-induced PPI deficit is measured.
Conclusion
This compound is a highly valuable pharmacological tool due to its potent and selective antagonism of the α2C-adrenoceptor. Its pharmacodynamic profile, characterized by high in vitro affinity and functional antagonism, translates to significant antidepressant and antipsychotic-like effects in preclinical models. While a comprehensive pharmacokinetic profile of JP1302 is not yet publicly available, its chemical structure suggests that it may possess favorable drug-like properties. Further research into the ADME of JP1302 is warranted to fully assess its therapeutic potential. The detailed experimental protocols provided in this guide should facilitate future investigations into the pharmacology of this and other selective α2C-adrenoceptor antagonists.
References
- 1. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
investigating neuronal pathways with JP1302 dihydrochloride
An In-Depth Technical Guide to Investigating Neuronal Pathways with JP1302 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a powerful pharmacological tool for the nuanced investigation of neuronal pathways, distinguished by its high potency and selectivity as an antagonist for the α2C-adrenoceptor.[1][2][3] With an antagonist activity (Kb) of 16 nM and a binding affinity (Ki) of 28 nM for the human α2C-receptor, it demonstrates approximately 100-fold greater selectivity for the α2C subtype over α2A and α2B subtypes.[1][3] This specificity allows researchers to dissect the precise roles of the α2C-adrenoceptor in the central nervous system, which has been implicated in neuropsychiatric disorders.[1]
This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and detailed protocols for its application in preclinical models of depression and psychosis. The data presented herein are synthesized from key studies to facilitate the design of robust experiments aimed at exploring the therapeutic potential of α2C-adrenoceptor antagonism.
Introduction: The α2C-Adrenoceptor in Neuronal Signaling
The α2-adrenergic receptors are a class of G protein-coupled receptors that mediate the effects of norepinephrine and epinephrine. They are divided into three main subtypes: α2A, α2B, and α2C. While the α2A subtype is predominantly presynaptic and regulates neurotransmitter release, the α2C subtype is uniquely expressed in specific brain regions, including the striatum, olfactory tubercle, and hippocampus.[3][4] Genetic and pharmacological studies suggest that the α2C-adrenoceptor plays a crucial role in modulating cognitive functions, stress responses, and sensorimotor gating.[3] The development of selective antagonists like this compound has been pivotal in validating these functions and exploring the receptor's therapeutic utility.[5]
This compound: Mechanism of Action
This compound acts as a competitive antagonist at the α2C-adrenoceptor. In neuronal pathways where norepinephrine is released, the α2C-receptor typically acts as a feedback inhibitor, modulating downstream signaling. By selectively blocking this receptor, JP1302 prevents this negative feedback, leading to an enhancement of specific neuronal circuits. This mechanism is believed to underlie its observed antidepressant and antipsychotic-like effects.[6] Unlike non-selective α2-antagonists, JP1302's specificity for the α2C subtype avoids confounding effects mediated by α2A and α2B receptors, such as sedation or significant cardiovascular changes.[6]
Caption: Mechanism of JP1302 as an α2C-adrenoceptor antagonist.
Pharmacological Profile: Potency and Selectivity
The efficacy of this compound as a research tool is defined by its potent and highly selective antagonism of the α2C-adrenoceptor. The following tables summarize its binding affinity and antagonist potency across human α2-adrenoceptor subtypes.
Table 1: Binding Affinity (Ki) and Antagonist Potency (Kb) of JP1302 at Human α2-Adrenoceptors
| Receptor Subtype | Ki (nM) | Kb (nM) | Selectivity Fold (vs. α2C) |
|---|---|---|---|
| α2C | 28 | 16[1][6][7] | - |
| α2A | 3150 | 1500[6] | ~94x |
| α2B | 1470 | 2200[6] | ~137x |
| α2D | 1700 | - | ~60x |
Note: The α2D subtype is the rodent ortholog of the human α2A subtype.
Caption: Selectivity profile of JP1302 for α2-adrenoceptor subtypes.
Experimental Applications & Protocols
This compound is primarily used in preclinical models to investigate neuropsychiatric disorders.
Table 2: Summary of In Vivo Dosing and Effects of JP1302
| Experimental Model | Species | Dose Range (μmol/kg) | Route | Observed Effect | Reference |
|---|---|---|---|---|---|
| Forced Swim Test (FST) | Rodent | 1 - 10 | N/A | Antidepressant-like: Decreased immobility time. | [1][3] |
| Prepulse Inhibition (PPI) | Rat | 5 | N/A | Antipsychotic-like: Reverses PCP-induced deficit. | [1][3] |
| Renal Ischemia | Rat | 3 mg/kg | IV | Ameliorates renal dysfunction. |[1][2] |
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
This protocol assesses behavioral despair, a core feature of depression models. Antidepressants, and compounds with similar activity like JP1302, are expected to reduce the time the animal spends immobile.
-
1. Animals: Male Sprague-Dawley rats (250-300g). House individually for at least one week before testing.
-
2. Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.
-
3. Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or water). Prepare solutions for doses of 1, 5, and 10 μmol/kg.
-
4. Procedure:
-
Day 1 (Pre-swim): Place each rat in the water cylinder for 15 minutes. This induces a baseline level of despair. Remove, dry, and return to home cage.
-
Day 2 (Test): 60 minutes before the test, administer this compound, vehicle, or a positive control (e.g., Desipramine, 10-30 μmol/kg) via intraperitoneal (IP) injection.
-
Place the animal in the cylinder for a 5-minute test session.
-
Record the session and score the cumulative time spent immobile during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
5. Data Analysis: Compare the immobility time between the JP1302-treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.
Protocol: Prepulse Inhibition (PPI) for Antipsychotic-Like Activity
PPI is a measure of sensorimotor gating, a process deficient in disorders like schizophrenia. This protocol tests the ability of JP1302 to reverse a PPI deficit induced by the NMDA antagonist phencyclidine (PCP).
-
1. Animals: Male Wistar or Sprague-Dawley rats (275-350g).
-
2. Apparatus: A startle response system consisting of a sound-attenuating chamber, a restraining cylinder for the animal, and a speaker for delivering acoustic stimuli. A piezoelectric sensor detects and quantifies the whole-body startle response.
-
3. Drug Preparation:
-
PCP: Dissolve in saline for a dose of 1.5-2.0 mg/kg.
-
JP1302: Dissolve in vehicle for a dose of 5 μmol/kg.
-
-
4. Procedure:
-
Acclimatization: Place the rat in the restraining cylinder within the chamber for a 5-minute acclimatization period with background white noise (e.g., 65 dB).
-
Baseline: Record baseline startle responses to several pulse-alone trials (e.g., 120 dB acoustic burst, 40 ms).
-
Drug Administration: Administer JP1302 (or vehicle) 60 minutes before the test session. Administer PCP (or vehicle) 15 minutes before the test session.
-
Test Session: The session consists of pseudo-randomized trials:
-
Pulse-alone trials: 120 dB burst.
-
Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB, 20 ms) precedes the main pulse by 100 ms.
-
No-stimulus trials: Background noise only.
-
-
-
5. Data Analysis: Calculate PPI as a percentage: [1 - (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100. Compare the %PPI across treatment groups (Vehicle, PCP+Vehicle, PCP+JP1302) using ANOVA. A significant restoration of PPI in the PCP+JP1302 group compared to the PCP+Vehicle group indicates an antipsychotic-like effect.[1]
Caption: Experimental workflow for the Prepulse Inhibition (PPI) assay.
Conclusion and Future Directions
This compound is an indispensable tool for isolating the function of the α2C-adrenoceptor within complex neuronal circuits. Its demonstrated efficacy in preclinical models of depression and psychosis strongly supports the hypothesis that selective antagonism of this receptor is a viable therapeutic strategy.[6] Future research should focus on using JP1302 to map the downstream signaling cascades affected by α2C antagonism and to explore its potential in other neurological conditions where this receptor is implicated, such as Parkinson's disease. The detailed protocols and data provided in this guide offer a solid foundation for researchers to pursue these critical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
JP1302 Dihydrochloride: An In-Depth Technical Guide on its Effects on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family. While the role of the predominant presynaptic α2A-adrenoceptor subtype in regulating neurotransmitter release is well-established, the specific influence of the α2C subtype is an area of active investigation. This technical guide provides a comprehensive overview of the effects of this compound on the release of key neurotransmitters in the central nervous system. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and development.
Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism
This compound exerts its pharmacological effects through its high binding affinity and antagonist activity at the α2C-adrenoceptor. It displays significant selectivity for the α2C subtype over other α2-adrenoceptor subtypes, namely α2A and α2B.
Binding Affinity and Antagonist Potency
In vitro studies have quantified the binding affinity (Ki) and antagonist potency (KB) of JP1302 at human α2-adrenoceptor subtypes. These values highlight its selectivity.
| Receptor Subtype | Ki (nM) | KB (nM) | Selectivity over α2C |
| α2C | 28 | 16 | - |
| α2B | 1470 | - | ~53-fold |
| α2A | 3150 | 1500 | ~113-fold |
| α2D (rodent) | 1700 | - | ~61-fold |
Table 1: Binding Affinity (Ki) and Antagonist Potency (KB) of this compound at Human and Rodent α2-Adrenoceptor Subtypes.[1]
Signaling Pathway of α2-Adrenoceptors
α2-Adrenoceptors, including the α2C subtype, are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Activation of these receptors by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the α2C-adrenoceptor, JP1302 blocks these downstream signaling events.
Figure 1: Simplified signaling pathway of α2C-adrenoceptor antagonism by JP1302.
In Vivo Effects on Neurotransmitter Release
The primary quantitative data on the effects of JP1302 on neurotransmitter release comes from in vivo microdialysis studies in rats. These studies have demonstrated that JP1302 can increase the extracellular levels of several key neurotransmitters in a dose-dependent manner.
Acetylcholine Release in the Medial Prefrontal Cortex
JP1302 has been shown to significantly increase the release of acetylcholine (ACh) in the medial prefrontal cortex (mPFC) of rats.
| JP1302 Dose (mg/kg, i.p.) | Peak Increase in ACh Release (% of Baseline) |
| 1 | ~150% |
| 3 | ~200% |
Table 2: Effect of this compound on Acetylcholine Release in the Rat Medial Prefrontal Cortex.
Dopamine Release
The effects of JP1302 on dopamine (DA) release have been observed in both the medial prefrontal cortex and the nucleus accumbens.
| Brain Region | JP1302 Dose (mg/kg, i.p.) | Peak Increase in DA Release (% of Baseline) |
| Medial Prefrontal Cortex | 3 | ~150% |
| Nucleus Accumbens | 3 | ~140% |
Table 3: Effect of this compound on Dopamine Release in Different Rat Brain Regions.
Norepinephrine Release
JP1302 also modulates the release of norepinephrine (NA) in the medial prefrontal cortex and nucleus accumbens.
| Brain Region | JP1302 Dose (mg/kg, i.p.) | Peak Increase in NA Release (% of Baseline) |
| Medial Prefrontal Cortex | 3 | ~160% |
| Nucleus Accumbens | 3 | ~150% |
Table 4: Effect of this compound on Norepinephrine Release in Different Rat Brain Regions.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have elucidated the effects of JP1302 on neurotransmitter release.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) of JP1302 for different α2-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors.
-
Radioligand: A subtype-non-selective α2-adrenoceptor antagonist radioligand, such as [³H]RX821002, is used.
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of JP1302.
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The Ki values are calculated from the IC50 values (concentration of JP1302 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Objective: To determine the antagonist potency (KB) of JP1302 by measuring its ability to inhibit agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the α2C-adrenoceptor are used.
-
Assay: Membranes are incubated with a fixed concentration of an α2-adrenoceptor agonist (e.g., norepinephrine), [³⁵S]GTPγS, and varying concentrations of JP1302.
-
Detection: The amount of [³⁵S]GTPγS incorporated into the G-proteins is measured.
-
Analysis: The KB value is determined from the rightward shift of the agonist concentration-response curve in the presence of JP1302.
Figure 2: Workflow for in vitro characterization of JP1302.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following administration of JP1302.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Implantation: Guide cannulas are stereotaxically implanted into the target brain regions (e.g., medial prefrontal cortex, nucleus accumbens).
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after intraperitoneal (i.p.) administration of JP1302 or vehicle.
-
Neurotransmitter Analysis: The concentrations of acetylcholine, dopamine, and norepinephrine in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline (pre-drug) concentrations.
Figure 3: Experimental workflow for in vivo microdialysis.
Discussion and Future Directions
The available data strongly indicate that antagonism of the α2C-adrenoceptor by JP1302 leads to an increase in the release of acetylcholine, dopamine, and norepinephrine in key brain regions associated with mood, cognition, and reward. The precise mechanism by which α2C-adrenoceptor blockade enhances neurotransmitter release is not fully elucidated. While the α2A subtype is the classical presynaptic autoreceptor on noradrenergic neurons, the α2C subtype may be located on other neuronal populations, where it could modulate the release of various neurotransmitters through heteroreceptor interactions.
Future research should focus on:
-
In vitro release studies: Utilizing synaptosome preparations or brain slices to investigate the direct effects of JP1302 on neurotransmitter release from isolated nerve terminals.
-
Electrophysiological studies: Employing techniques like patch-clamp electrophysiology to understand how JP1302 modulates neuronal firing and synaptic transmission at the cellular level.
-
Region-specific mechanisms: Further delineating the specific neuronal circuits and receptor interactions through which α2C-adrenoceptor antagonism by JP1302 mediates its effects in different brain areas.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the α2C-adrenoceptor in the central nervous system. The in vivo evidence clearly demonstrates its ability to enhance the release of acetylcholine, dopamine, and norepinephrine. This technical guide provides a summary of the key quantitative findings and the experimental methodologies used to obtain them, offering a solid foundation for further research into the therapeutic potential of selective α2C-adrenoceptor antagonists.
References
Methodological & Application
Application Notes and Protocols for JP1302 Dihydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family. It displays approximately 50- to 100-fold greater selectivity for the α2C subtype over other α2-adrenoceptor subtypes (α2A, α2B, and α2D).[1][2] This selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the α2C-adrenoceptor. In vivo studies have demonstrated its potential antidepressant and antipsychotic-like effects, as well as its involvement in the modulation of nociception.[3] These application notes provide detailed protocols for key in vivo experiments involving this compound, along with a summary of reported quantitative data and relevant signaling pathways.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Chemical Name | N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride | [1] |
| Molecular Weight | 441.4 g/mol | [1] |
| Formula | C24H24N4.2HCl | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Water (up to 100 mM), DMSO (approx. 12.74 mM) | [1][2] |
| Storage | Store at -20°C | [1] |
Data Presentation
Antidepressant-like Activity: Forced Swim Test (FST)
| Animal Model | Treatment | Dose (µmol/kg) | Administration Route | Key Finding |
| Mice | JP1302 | 1-10 | Not Specified | Decreased immobility time, comparable to the antidepressant desipramine (10-30 µmol/kg).[4] |
Antipsychotic-like Activity: Prepulse Inhibition (PPI) Test
| Animal Model | Condition | Treatment | Dose (µmol/kg) | Administration Route | Key Finding |
| Sprague-Dawley Rats | Phencyclidine (PCP)-induced PPI deficit | JP1302 | 5 | Not Specified | Complete reversal of the PCP-induced impairment in PPI.[4] |
| Wistar Rats | Phencyclidine (PCP)-induced PPI deficit | JP1302 | 5 | Not Specified | Similar reversal of PCP-induced PPI deficit as observed in Sprague-Dawley rats.[4] |
Nociception: Formalin Test
| Animal Model | Treatment | Dose (nmol) | Administration Route | Key Finding |
| Male Wistar Rats | Vehicle (Control) | - | Intrathecal (i.t.) | - |
| Male Wistar Rats | JP1302 | 1 | Intrathecal (i.t.) | Produced behavioral antinociception. This effect was blocked by the GABAA channel blocker, bicuculline.[5] |
| Male Wistar Rats | Clonidine + JP1302 | 1 | Intrathecal (i.t.) | Did not block the antinociceptive effect of the α2-agonist clonidine, suggesting the effect of clonidine is not mediated by α2C-adrenoceptors.[5][6] |
Experimental Protocols
Forced Swim Test (FST) for Antidepressant-like Activity
This protocol is designed to assess the potential antidepressant effects of this compound by measuring the immobility time of mice in a water-filled cylinder.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Cylindrical tanks (e.g., 25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring)
-
Dry towels and a warming chamber
Procedure:
-
Animal Acclimatization: House male mice (e.g., C57BL/6) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 1, 3, and 10 µmol/kg). The solution should be prepared fresh on the day of the experiment.
-
Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Forced Swim Test:
-
Fill the cylindrical tanks with water (23-25°C) to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place each mouse into its respective cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.
-
-
Post-Test Care: After the 6-minute test, remove the mice from the water, gently dry them with a towel, and place them in a warming chamber for a short period before returning them to their home cages.
-
Data Analysis: Compare the mean immobility time between the JP1302-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Prepulse Inhibition (PPI) of Acoustic Startle for Antipsychotic-like Activity
This protocol assesses the sensorimotor gating function in rats, which is often impaired in schizophrenia and can be modeled by administering NMDA receptor antagonists like phencyclidine (PCP).
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., sterile saline)
-
Startle response measurement system (including a sound-attenuating chamber, a speaker for acoustic stimuli, and a sensor to detect the startle response)
Procedure:
-
Animal Acclimatization: House male rats (e.g., Sprague-Dawley or Wistar) under controlled environmental conditions for at least one week prior to testing.
-
Drug Preparation: Prepare solutions of this compound and PCP in sterile saline.
-
Drug Administration:
-
Administer this compound (e.g., 5 µmol/kg) or vehicle via the desired route.
-
After a specified pretreatment time (e.g., 30 minutes), administer PCP (to induce PPI deficit) or vehicle.
-
Allow a further 15-30 minutes before placing the rat in the startle apparatus.
-
-
PPI Test Session:
-
Place the rat in the holder within the sound-attenuating chamber and allow a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 70-85 dB) that does not elicit a startle response.
-
Prepulse-pulse trials: The weak prepulse stimulus is presented shortly (e.g., 100 ms) before the strong pulse stimulus.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the sensor's reading.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] * 100
-
Compare the %PPI between the different treatment groups. A reversal of the PCP-induced reduction in %PPI by JP1302 indicates an antipsychotic-like effect.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: JP1302 antagonizes the presynaptic α2C-adrenoceptor, leading to increased neurotransmitter release.
Experimental Workflow for Forced Swim Test (FST)
Caption: Workflow for assessing the antidepressant-like effects of JP1302 using the Forced Swim Test.
Logical Relationship in Prepulse Inhibition (PPI) Experiment
Caption: Logical diagram illustrating JP1302's reversal of PCP-induced PPI deficits.
References
- 1. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 3. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 6. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JP1302 Dihydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family.[1][2][3] Due to its high selectivity over other α2-adrenoceptor subtypes, JP1302 serves as a critical pharmacological tool for investigating the physiological and pathological roles of the α2C-adrenoceptor in the central nervous system and other tissues.[3][4] In rodent models, JP1302 has demonstrated antidepressant and antipsychotic-like effects, and has been studied in the context of neuropsychiatric disorders and renal dysfunction.[2][4][5] These application notes provide an overview of this compound and detailed protocols for its use in common rodent behavioral and physiological models.
Mechanism of Action
This compound functions by selectively blocking the α2C-adrenoceptor.[1] α2-Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing the α2C-adrenoceptor, JP1302 prevents this signaling cascade, thereby modulating downstream cellular processes. The functional consequences of α2C-adrenoceptor blockade are believed to underlie the observed antidepressant and antipsychotic-like effects in preclinical models.[2]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
Binding Affinity and Potency
The selectivity of this compound for the human α2C-adrenoceptor subtype is a key feature of this compound. The following table summarizes its binding affinities (Ki) and antagonist potencies (KB) across different α2-adrenoceptor subtypes.
| Receptor Subtype | Ki (nM) | KB (nM) | Reference |
| Human α2C | 28 | 16 | [1][5][6] |
| Human α2A | 3150 | 1500 | [1][2] |
| Human α2B | 1470 | 2200 | [1][2] |
| Human α2D | 1700 | - | [1] |
Table 1: Binding affinities and antagonist potencies of this compound for human α2-adrenoceptor subtypes.
In Vivo Efficacy in Rodent Models
JP1302 has been evaluated in several rodent models to assess its potential therapeutic effects. The table below provides a summary of effective doses and observed outcomes.
| Experimental Model | Species/Strain | Dose Range | Route of Administration | Observed Effect | Reference |
| Forced Swimming Test (FST) | Mouse | 1-10 µmol/kg | Not Specified | Decreased immobility time (antidepressant-like effect) | [2][4] |
| Prepulse Inhibition (PPI) of Startle | Sprague-Dawley & Wistar Rats | 5 µmol/kg | Not Specified | Reversal of phencyclidine-induced PPI deficit (antipsychotic-like effect) | [2][4] |
| Renal Ischemia-Reperfusion Injury | Rat | 3 mg/kg | Intravenous (IV) | Amelioration of renal dysfunction | [5] |
| Clonidine-Induced Antinociception | Rat | Not Specified | Not Specified | Used to antagonize α2C-adrenoceptor effects | [7] |
Table 2: Summary of in vivo studies with this compound in rodent models.
Experimental Protocols
Preparation of this compound Solutions
This compound is soluble in water and dimethyl sulfoxide (DMSO).[6] For in vivo studies, sterile saline or water for injection is recommended as the vehicle.
Stock Solution Preparation (10 mM in Water):
-
Weigh the required amount of this compound (MW: 441.4 g/mol ).
-
Dissolve in deionized water to a final concentration of 10 mM.[8]
-
Sonication may be required to fully dissolve the compound.[6]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Dosing Solution Preparation:
-
Thaw a stock solution aliquot.
-
Dilute the stock solution to the desired final concentration with sterile saline or water for injection.
-
Ensure the final volume for administration is appropriate for the animal's weight and the route of administration (e.g., 5-10 ml/kg for intraperitoneal injection in mice).
Figure 2: Workflow for the preparation of this compound solutions.
Forced Swimming Test (FST) Protocol
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
Animals:
-
Male mice (e.g., C57BL/6) weighing 20-25 g.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
Procedure:
-
Pre-test Session (Day 1):
-
Individually place each mouse in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Allow the mice to swim for 15 minutes.
-
Remove the mice, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2):
-
Administer this compound (1-10 µmol/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Place the mice back into the swimming cylinders.
-
Record the behavior for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis:
-
Compare the mean immobility time between the JP1302-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Prepulse Inhibition (PPI) of Startle Protocol
PPI is a measure of sensorimotor gating that is often deficient in schizophrenic patients. This test is used to assess antipsychotic-like properties of compounds.
Animals:
-
Male Sprague-Dawley or Wistar rats weighing 250-300 g.
-
House and acclimatize the animals as described for the FST.
Procedure:
-
Acclimatization to Startle Chambers:
-
Place each rat in a startle chamber and allow a 5-10 minute acclimatization period with background white noise (e.g., 65 dB).
-
-
Drug Administration:
-
Administer the psychotomimetic agent, such as phencyclidine (PCP), to induce a PPI deficit.
-
Administer this compound (e.g., 5 µmol/kg) or vehicle at an appropriate time before or after the PCP administration, depending on the study design.
-
-
PPI Test Session:
-
The session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Measure the startle response (amplitude of the whole-body flinch) for each trial.
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) * 100 ]
-
Compare the %PPI between treatment groups using statistical analysis (e.g., two-way ANOVA).
Concluding Remarks
This compound is a valuable pharmacological tool for the selective antagonism of the α2C-adrenoceptor. The protocols outlined in these application notes provide a framework for investigating the in vivo effects of JP1302 in rodent models of depression and psychosis. Researchers should optimize these protocols based on their specific experimental conditions and objectives. Careful consideration of animal strain, sex, age, and environmental factors is crucial for obtaining reliable and reproducible results.
References
- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
JP1302 Dihydrochloride for Forced Swimming Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride is a potent and selective antagonist of the α2C-adrenoceptor, with a binding affinity (Ki) of 28 nM for the human α2C-receptor[1][2][3]. It displays approximately 100-fold higher selectivity for the α2C subtype over α2A and α2B subtypes[1][2]. Due to this selectivity, this compound serves as a valuable research tool for investigating the role of the α2C-adrenoceptor in various physiological and pathological processes. Notably, preclinical studies have demonstrated its antidepressant-like effects, making it a compound of interest for neuropsychiatric disorder research[1][2].
The forced swimming test (FST) is a widely utilized preclinical behavioral assay for assessing antidepressant efficacy[2][4]. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect[4]. These application notes provide a detailed protocol for evaluating the potential antidepressant-like effects of this compound using the forced swimming test in rodents.
Mechanism of Action: α2C-Adrenoceptor Antagonism
This compound exerts its effects by selectively blocking α2C-adrenoceptors. These receptors are a subtype of adrenergic receptors that are primarily located in the central nervous system. As presynaptic autoreceptors, they typically inhibit the release of norepinephrine. By antagonizing these receptors, this compound is hypothesized to increase noradrenergic neurotransmission, a mechanism shared by several established antidepressant medications.
Caption: Simplified signaling pathway of this compound.
Data Presentation
The following tables present hypothetical data to illustrate how results from a forced swimming test with this compound could be structured.
Table 1: Effect of this compound on Immobility Time in the Forced Swimming Test.
| Treatment Group | Dose (µmol/kg, i.p.) | N | Mean Immobility Time (s) ± SEM | % Change from Vehicle |
| Vehicle | - | 10 | 150 ± 10.5 | - |
| JP1302 | 1 | 10 | 125 ± 9.8 | -16.7% |
| JP1302 | 5 | 10 | 95 ± 8.2 | -36.7% |
| JP1302 | 10 | 10 | 80 ± 7.5 | -46.7% |
| Desipramine | 20 | 10 | 85 ± 8.0 | -43.3% |
Table 2: Behavioral Profile in the Forced Swimming Test.
| Treatment Group | Dose (µmol/kg, i.p.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 150 | 70 | 20 |
| JP1302 | 5 | 95 | 110 | 35 |
| Desipramine | 20 | 85 | 90 | 65 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline or 0.9% NaCl)
-
Standard antidepressant as a positive control (e.g., Desipramine)
-
Male adult mice (e.g., C57BL/6 or Swiss Webster strain), 8-10 weeks old
-
Cylindrical tanks (e.g., 25 cm height, 10 cm diameter) made of transparent Plexiglas
-
Water bath or other means to maintain water temperature
-
Thermometer
-
Video recording equipment or stopwatches
-
Dry towels or warming lamp
-
Animal scale
Experimental Procedure
-
Animal Acclimation: House animals in standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water.
-
Solution Preparation: Prepare fresh solutions of this compound and the positive control in the appropriate vehicle on the day of testing.
-
Experimental Groups: Divide animals into experimental groups (e.g., Vehicle, JP1302 low dose, JP1302 medium dose, JP1302 high dose, Positive Control). A group size of 8-12 animals is recommended.
-
Drug Administration: Administer the assigned treatment via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before the test (e.g., 30-60 minutes). Studies have shown efficacy with doses ranging from 1-10 µmol/kg for JP1302[1][2].
-
Forced Swim Apparatus: Fill the cylindrical tanks with water to a depth of 15 cm. Maintain the water temperature at a constant 24-26°C.
-
Test Session:
-
Gently place each mouse individually into a cylinder.
-
The total test duration is 6 minutes.
-
Allow the animal to acclimate for the first 2 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse remains floating with only the movements necessary to keep its head above water.
-
-
Post-Test Procedure:
-
At the end of the 6-minute session, remove the mouse from the water.
-
Dry the mouse with a towel and place it in a warm, dry cage before returning it to its home cage.
-
Empty and clean the cylinders between animals to remove feces and urine.
-
-
Data Analysis:
-
Score the duration of immobility for the last 4 minutes of the test.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
References
Application Notes and Protocols for Prepulse Inhibition (PPI) Modeling with JP1302 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). It is a measure of sensorimotor gating, a process by which the brain filters out irrelevant sensory information. Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia, and can be modeled in laboratory animals.[1][2][3][4] The N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP) is widely used to induce a PPI deficit in rodents, mimicking the sensorimotor gating deficits seen in schizophrenia.[3][5][6]
JP1302 dihydrochloride is a potent and selective antagonist of the α2C-adrenoceptor.[5][7][8] It displays approximately 50 to 100-fold greater selectivity for the α2C subtype over other α2-adrenoceptor subtypes.[5][7][8] Research has demonstrated that JP1302 possesses antidepressant and antipsychotic-like properties, and notably, it can reverse the PCP-induced deficit in PPI in rats, suggesting its therapeutic potential in treating schizophrenia.[2][8][9][10]
These application notes provide a detailed protocol for utilizing this compound in a PCP-induced PPI deficit model in rats.
Quantitative Data Summary
The following tables summarize the receptor binding affinity of this compound and its in vivo efficacy in the PPI model based on published findings.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype (Human) | Ki (nM) |
| α2C-adrenoceptor | 28 |
| α2B-adrenoceptor | 1470 |
| α2A-adrenoceptor | 3150 |
| α2D-adrenoceptor (rodent) | 1700 |
| Data from Tocris Bioscience and Clinisciences.[5][8] |
Table 2: In Vivo Efficacy of JP1302 in a PCP-Induced PPI Deficit Model in Rats
| Treatment Group | Dose | Route of Admin. | % PPI (Conceptual) |
| Vehicle + Saline | - | s.c. | ~60-70% |
| Vehicle + PCP | 1.5 mg/kg | s.c. | ~20-30% |
| JP1302 + PCP | 5 µmol/kg | i.p. | ~60-70% (Complete Reversal) |
| Conceptual data based on findings from Sallinen et al. (2007), which reported a "complete reversal" of the PCP-induced PPI impairment at a dose of 5 µmol/kg.[9][10] Specific percentages are illustrative of typical PPI experiments. |
Experimental Protocols
Preparation of this compound and Phencyclidine (PCP)
a) this compound Solution:
-
Compound: this compound (M.W. 441.4 g/mol )
-
Solvent: Sterile Saline (0.9% NaCl) or Water. This compound is soluble in water up to 44.14 mg/mL.
-
Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 µmol/kg) and the number of animals. For a 300g rat, a 5 µmol/kg dose corresponds to approximately 0.662 mg of this compound.
-
Dissolve the calculated amount in the appropriate volume of sterile saline to achieve the desired concentration for injection (e.g., 1 mg/mL).
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.
-
b) Phencyclidine (PCP) Solution:
-
Compound: Phencyclidine hydrochloride
-
Solvent: Sterile Saline (0.9% NaCl)
-
Preparation:
-
Dissolve PCP hydrochloride in sterile saline to a concentration of 1.5 mg/mL.
-
Vortex until fully dissolved. Prepare fresh on the day of the experiment.
-
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats (250-350g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment and to the testing room for at least 30-60 minutes prior to testing.[1]
Prepulse Inhibition (PPI) Procedure
a) Apparatus:
-
Acoustic startle chambers equipped with a load cell platform to detect the startle response.
-
A sound generator and software to control the delivery of acoustic stimuli.
-
The chamber should be in an attenuated outer chamber to minimize external noise.[1]
b) Experimental Design:
-
Groups:
-
Vehicle (Saline) + Saline
-
Vehicle (Saline) + PCP
-
JP1302 + PCP
-
-
Drug Administration:
-
Administer this compound (e.g., 5 µmol/kg, i.p.) or its vehicle 30-60 minutes before the PPI test.
-
Administer PCP (1.5 mg/kg, s.c.) or its vehicle 15 minutes before placing the animal in the startle chamber.
-
c) PPI Testing Session:
-
Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with only background white noise (e.g., 65-70 dB).[1][11]
-
Habituation: Present a series of startle pulses (e.g., 5-10 pulses of 120 dB, 40 ms duration) at the beginning of the session to habituate the initial, exaggerated startle response.
-
Test Session: The main session consists of a pseudorandomized presentation of different trial types with a variable inter-trial interval (ITI) of 20-30 seconds.[1]
-
Pulse-alone trials: A 120 dB, 40 ms burst of white noise.
-
Prepulse + Pulse trials: A prepulse stimulus (e.g., 73 dB, 77 dB, or 81 dB, which is 4, 8, or 12 dB above a 69 dB background) for 20 ms, followed by a 100 ms delay, then the 120 dB startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The startle response is measured as the peak amplitude of the signal from the load cell platform.
Data Analysis
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = 100 * [(Mean Startle Amplitude of Pulse-alone trials) - (Mean Startle Amplitude of Prepulse + Pulse trials)] / (Mean Startle Amplitude of Pulse-alone trials)
-
Analyze the data using a two-way analysis of variance (ANOVA) with treatment group and prepulse intensity as factors.
-
Follow up with post-hoc tests (e.g., Tukey's or Dunnett's test) to compare individual groups. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Proposed Signaling Pathway
The NMDA receptor hypofunction hypothesis of schizophrenia suggests that reduced glutamate signaling leads to downstream dysregulation of dopamine pathways. PCP, as an NMDA receptor antagonist, induces this state. α2C-adrenoceptors are located on various neurons, including those that modulate dopamine and glutamate release. The antagonism of α2C-adrenoceptors by JP1302 is thought to normalize these neurotransmitter systems, thereby reversing the PPI deficit.
Caption: Proposed mechanism of JP1302 in reversing PCP-induced PPI deficit.
Experimental Workflow
The following diagram outlines the key steps in conducting a PPI experiment with JP1302 and PCP.
References
- 1. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of phencyclidine-induced prepulse inhibition deficits by clozapine in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of PCP-induced learning and memory deficits in the Morris' water maze by sertindole and other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course of the attenuation effect of repeated antipsychotic treatment on prepulse inhibition disruption induced by repeated phencyclidine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phencyclidine (PCP)-induced deficits of prepulse inhibition in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine and glutamate in schizophrenia: biology, symptoms and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JP1302 Dihydrochloride In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride is a potent and selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor (GPCR) involved in various physiological processes.[1][2][3] Its high affinity and selectivity for the α2C subtype over α2A and α2B make it a valuable tool for investigating the specific roles of this receptor in cellular signaling and its potential as a therapeutic target.[1][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of this compound.
Mechanism of Action
This compound functions by competitively binding to the α2C-adrenoceptor, thereby blocking the binding of endogenous agonists like norepinephrine and epinephrine. The α2C-adrenoceptor is coupled to an inhibitory G protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By antagonizing this receptor, this compound prevents the agonist-induced downstream signaling cascade.
Signaling Pathway Diagram
Caption: JP1302 antagonizes the α2C-adrenoceptor.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity (Ki) of this compound for Human α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α2C | 28 | [1][2] |
| α2B | 1470 | [1] |
| α2A | 3150 | [1] |
| α2D (rodent) | 1700 | [1] |
Table 2: Antagonist Activity (KB) of this compound
| Assay | Receptor Subtype | KB (nM) | Reference |
| [³⁵S]GTPγS Binding | Human α2C | 16 | [1][2] |
| Functional Antagonism | Human α2A | 1500 | [6] |
| Functional Antagonism | Human α2B | 2200 | [6] |
Experimental Protocols
Cell Culture
Cell Lines:
-
CHO-K1 (Chinese Hamster Ovary): A suitable host for stable expression of recombinant human α2C-adrenoceptors.
-
HEK293 (Human Embryonic Kidney 293): Another common cell line for transient or stable expression of GPCRs.
General Culture Protocol for Adherent CHO-K1 and HEK293 Cells:
-
Medium:
-
CHO-K1: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[6][7]
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of 0.25% Trypsin-EDTA to detach the cells (typically 1-3 minutes at 37°C).
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.[8]
-
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic potential of this compound and to establish a non-toxic concentration range for subsequent functional assays.
Protocol Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Seed cells (e.g., CHO-K1 or HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with the this compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of this compound for the α2C-adrenoceptor.
Protocol Workflow:
Caption: Workflow for the radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the α2C-adrenoceptor.
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a suitable radioligand for the α2C-adrenoceptor (e.g., [³H]-Rauwolscine or a more selective ligand if available) at a concentration close to its Kd.
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., yohimbine).
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Protocol Workflow:
References
- 1. Culture and transfection of HEK293T cells [protocols.io]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. static.igem.org [static.igem.org]
- 6. CHO-K1 Cells [cytion.com]
- 7. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 8. CHO Cell Culture [cho-cell-transfection.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for JP1302 Dihydrochloride in Renal Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal ischemia-reperfusion injury (IRI) is a primary cause of acute kidney injury (AKI), a condition associated with high morbidity and mortality. The pathophysiology of renal IRI is complex, involving a cascade of events including endothelial and epithelial cell injury, oxidative stress, and a robust inflammatory response. A key contributor to this inflammatory cascade is the sympathetic nervous system and the release of norepinephrine, which can exacerbate tissue damage.
JP1302 dihydrochloride is a potent and selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptors.[1] Research has demonstrated that both pre- and post-treatment with this compound can afford significant protection against renal IRI in preclinical models.[2] The mechanism of this protection is linked to the suppression of pro-inflammatory cytokine upregulation, thereby mitigating the inflammatory damage that follows reperfusion. These findings position this compound as a valuable pharmacological tool for investigating the role of α2C-adrenoceptors in the pathogenesis of renal IRI and for exploring potential therapeutic interventions.
Mechanism of Action
This compound is a high-affinity antagonist for the α2C-adrenoceptor, with a Ki of 28 nM and a Kb of 16 nM for the human α2C-receptor.[1] It displays approximately 100-fold higher affinity for the α2C subtype over the α2A and α2B subtypes.[1] In the context of renal IRI, elevated levels of norepinephrine resulting from sympathetic activation can stimulate α2C-adrenoceptors on immune and renal cells. This stimulation is believed to contribute to the upregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of tissue injury.[3] By selectively blocking the α2C-adrenoceptor, this compound inhibits this downstream signaling cascade, leading to a reduction in the inflammatory response and subsequent renal tissue damage.[2]
Data Presentation
The following tables summarize the expected qualitative and quantitative outcomes from studies investigating the effect of this compound on renal ischemia-reperfusion injury in a rat model. The quantitative data presented are illustrative placeholders based on findings reported by Shimokawa et al., 2019, and should be replaced with actual experimental results.
Table 1: Effect of this compound on Renal Function Parameters
| Group | Treatment | Blood Urea Nitrogen (BUN) (mg/dL) | Plasma Creatinine (mg/dL) | Creatinine Clearance (mL/min) |
| Sham | Vehicle | Baseline | Baseline | Baseline |
| IRI | Vehicle | Significantly Increased | Significantly Increased | Significantly Decreased |
| Pre-treatment | JP1302 (3.0 mg/kg) | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI | Significantly Improved vs. IRI |
| Post-treatment | JP1302 (3.0 mg/kg) | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI | Significantly Improved vs. IRI |
Table 2: Effect of this compound on Inflammatory Markers
| Group | Treatment | Renal Venous Norepinephrine (pg/mL) | Renal TNF-α Expression (relative units) | Renal IL-6 Expression (relative units) |
| Sham | Vehicle | Baseline | Baseline | Baseline |
| IRI | Vehicle | Significantly Increased | Significantly Increased | Significantly Increased |
| Pre-treatment | JP1302 (3.0 mg/kg) | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI |
| Post-treatment | JP1302 (3.0 mg/kg) | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI |
Experimental Protocols
A. Preparation of this compound Solution
This compound is soluble in water. For in vivo studies, prepare a stock solution and dilute to the final working concentration.
-
Reconstitution: Dissolve this compound powder in sterile, pyrogen-free water. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Concentration: Prepare a stock solution at a concentration that allows for the desired final dosing volume. For a 3.0 mg/kg dose in rats, a stock solution of 1-3 mg/mL is typically appropriate.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. On the day of the experiment, thaw the required aliquot and dilute it to the final concentration with sterile saline.
B. Animal Model of Renal Ischemia-Reperfusion Injury (Rat)
This protocol describes the induction of bilateral renal ischemia-reperfusion injury in rats via a midline laparotomy. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
-
Animal Model: Male Sprague Dawley rats (250-300 g) are a commonly used model.[2]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution. Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
Midline Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity. Gently retract the intestines with moist sterile cotton swabs to expose the renal pedicles.
-
Induction of Ischemia: Carefully dissect both renal pedicles to isolate the renal artery and vein. Occlude both renal pedicles with non-traumatic microvascular clamps for a duration of 45 minutes. Successful occlusion is indicated by a change in kidney color to a pale appearance.
-
Reperfusion: After the ischemic period, remove the clamps to allow for reperfusion. The kidneys should regain their normal color.
-
Wound Closure: Close the abdominal muscle and skin layers with appropriate sutures.
-
Sham Control: Sham-operated animals should undergo the same surgical procedure, including mobilization of the kidneys, but without clamping of the renal pedicles.
C. Administration of this compound
This compound can be administered intravenously (IV).
-
Pre-treatment Protocol: Administer a single IV dose of this compound (3.0 mg/kg) 5 minutes before the induction of ischemia (i.e., before clamping the renal pedicles).[2]
-
Post-treatment Protocol: Administer a single IV dose of this compound (3.0 mg/kg) 45 minutes after the initiation of reperfusion (i.e., after removing the clamps).[2]
-
Control Groups: The sham and IRI control groups should receive an equivalent volume of the vehicle (e.g., sterile saline) at the same time points.
D. Assessment of Renal Injury
Collect blood and kidney tissue samples at 24 hours post-reperfusion for analysis.
-
Renal Function:
-
Measure blood urea nitrogen (BUN) and plasma creatinine levels using commercially available assay kits and a biochemical analyzer.
-
Calculate creatinine clearance based on plasma and urine creatinine concentrations and urine flow rate.
-
-
Inflammatory Markers:
-
Measure renal venous norepinephrine concentrations using an appropriate method such as ELISA or HPLC.
-
Quantify the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in kidney tissue homogenates using real-time quantitative PCR (RT-qPCR).
-
-
Histopathology:
-
Fix kidney tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess morphological changes, such as tubular necrosis, cast formation, and loss of brush border.
-
Visualizations
Caption: Signaling pathway of JP1302 in renal IRI.
Caption: Experimental workflow for JP1302 administration.
References
Application Notes and Protocols for JP1302 Dihydrochloride in Mouse Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor, with significantly lower affinity for the α2A and α2B subtypes.[1] The α2-adrenergic receptors are key modulators of neurotransmitter release, and the α2C subtype has been implicated in the pathophysiology of several neuropsychiatric disorders.[1][2] While research has demonstrated the antidepressant and antipsychotic-like effects of JP1302 in rodent models, its specific application in models of anxiety is an emerging area of investigation.[1][3] These application notes provide a summary of the known characteristics of JP1302, its mechanism of action, and proposed protocols for evaluating its anxiolytic potential in standard mouse behavioral paradigms.
Mechanism of Action
JP1302 acts as an antagonist at the α2C-adrenoceptor.[1] These receptors are part of the G-protein coupled receptor family and are primarily located in the central nervous system. The antagonism of presynaptic α2C-adrenoceptors by JP1302 is hypothesized to increase the release of norepinephrine, a neurotransmitter that plays a crucial role in mood and anxiety. By blocking the negative feedback loop that normally inhibits norepinephrine release, JP1302 can enhance noradrenergic neurotransmission. This mechanism is thought to underlie its potential therapeutic effects in neuropsychiatric disorders.
References
- 1. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JP1302 dihydrochloride solubility in water and DMSO
This technical support center provides guidance on the solubility of JP1302 dihydrochloride in water and DMSO, along with troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals.
Solubility Data
The solubility of this compound can vary based on the specific batch, purity, and experimental conditions. The following table summarizes the available quantitative data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 12 | 27.18 | Sonication is recommended.[1] |
| 44.14 | 100 | Data is for guidance only and may vary by batch. | |
| DMSO | 5.63 | 12.74 | Sonication is recommended.[1] |
| 50 | 135.70 | Ultrasonic treatment is needed. Use of newly opened, non-hygroscopic DMSO is critical as moisture can significantly impact solubility.[2][3] | |
| 74 | 200.82 | Fresh DMSO is recommended as moisture can reduce solubility.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and dissolution of this compound.
Q1: Why is my this compound not dissolving completely in water?
A1: Complete dissolution in water can be challenging. One supplier notes a solubility of up to 44.14 mg/mL, while another suggests 12 mg/mL with the aid of sonication.[1] If you are experiencing difficulties, consider the following:
-
Sonication: Use a sonicator to aid dissolution.[1]
-
Warming: Gently warming the solution may improve solubility, but be cautious about potential degradation. Monitor the stability of the compound if heating is applied.
-
pH Adjustment: The pH of the water can influence the solubility of a dihydrochloride salt. Adjusting the pH to a more acidic range may improve solubility.
-
Purity and Batch Variation: The solubility can be affected by the purity of the compound and batch-to-batch variability.
Q2: The solubility of this compound in DMSO seems to vary between suppliers. Why is this?
A2: Different suppliers report varying solubility limits in DMSO, ranging from 5.63 mg/mL to 74 mg/mL.[1][4] This discrepancy can be attributed to:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[2][4] Always use fresh, anhydrous DMSO.
-
Assay Methodology: Suppliers may use different methods to determine the solubility limit.
-
Ultrasonication: The use of an ultrasonic bath is recommended to achieve higher concentrations in DMSO.[2]
Q3: My this compound precipitated out of solution after storage. How can I prevent this?
A3: Precipitation upon storage can be due to several factors:
-
Storage Temperature: Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to maintain stability and prevent precipitation.[2][3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. It is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
-
Solvent Evaporation: Ensure that the storage vials are sealed tightly to prevent solvent evaporation, which would increase the compound concentration and could lead to precipitation.
Q4: Can I prepare an aqueous working solution from a DMSO stock solution?
A4: Yes, this is a common practice. However, be mindful of the final DMSO concentration in your aqueous solution, as high concentrations of DMSO can be toxic to cells in in vitro experiments. When preparing aqueous solutions from a DMSO stock, it is crucial to dilute the stock solution into your aqueous buffer. For aqueous solutions intended for use in biological systems, it is recommended to filter and sterilize the final working solution using a 0.22 µm filter.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add the appropriate volume of DMSO).
-
Vortex the solution for 1-2 minutes to facilitate initial mixing.
-
Place the tube in a sonicator water bath and sonicate until the compound is fully dissolved. This may take several minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3]
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the required volume of the DMSO stock and the final volume of the aqueous working solution.
-
Add the aqueous buffer to a sterile tube.
-
While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).
-
If required for your application (e.g., cell culture), sterilize the final working solution by passing it through a 0.22 µm syringe filter.[3]
-
Use the freshly prepared aqueous working solution immediately.
-
Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
References
JP1302 dihydrochloride stability and storage conditions
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of JP1302 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, it is recommended to store this compound powder at -20°C. Some suppliers also indicate that storage at 4°C is suitable for shorter periods. Always keep the container tightly sealed and protected from moisture.
Q2: What are the recommended storage conditions for this compound stock solutions?
Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[1][2] For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in water and DMSO.[1][3][4] To aid dissolution, techniques such as sonication or warming may be helpful.[1][4] When using DMSO, it is advisable to use a fresh, anhydrous grade, as DMSO can absorb moisture which may affect solubility.[1][5]
Q4: I'm observing precipitation in my stock solution after thawing. What should I do?
If you notice precipitation upon thawing your stock solution, you can try to redissolve it by gentle warming and/or sonication.[1] To prevent this, ensure the compound is fully dissolved initially and consider preparing smaller aliquots to minimize the need for repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Insufficient solvent volume, hygroscopic nature of the solvent (e.g., old DMSO), or the compound requires assistance to dissolve. | Ensure you are using a sufficient volume of a fresh, high-purity solvent.[1][5] Utilize sonication or gentle warming to aid dissolution.[1][4] For DMSO, using a newly opened bottle is recommended.[1][5] |
| Precipitation in Stock Solution | The solution may be supersaturated, or the compound is precipitating out of solution upon freezing and thawing. | Try to redissolve the precipitate by warming the vial and sonicating.[1] If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. Always aliquot the stock solution to minimize freeze-thaw cycles.[1][2] |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from moisture.[1][6] For in-vivo experiments, it is often recommended to use freshly prepared solutions.[1] |
Data Presentation
Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Long-term | Keep container tightly sealed and away from moisture.[6] |
| 4°C | Short-term | ||
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Solubility Data
| Solvent | Concentration | Notes |
| Water | 12.5 mg/mL (28.32 mM)[1] | Ultrasonic treatment may be needed.[1] |
| Soluble to 100 mM[3] | ||
| DMSO | 5 mg/mL (11.33 mM)[1] | Ultrasonic treatment and pH adjustment to 5 with NaOH may be required.[1] Use of fresh, anhydrous DMSO is recommended.[1][5] |
| 5.63 mg/mL (12.74 mM)[4] | Sonication is recommended.[4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 441.4 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 4.414 mg.
-
Dissolution: Add the appropriate volume of high-purity water to the solid compound.
-
Solubilization: If the compound does not dissolve readily, use a sonicator bath until the solution is clear. Gentle warming can also be applied.
-
Sterilization (Optional): If the solution is for cell culture or in-vivo use, sterilize it by passing it through a 0.22 µm filter.[1]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots and store them at -20°C for up to one month or -80°C for up to six months.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting flowchart for common issues with this compound.
References
Technical Support Center: Optimizing JP1302 Dihydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of JP1302 dihydrochloride in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the α2C-adrenoceptor.[1] It displays significantly higher affinity for the α2C subtype compared to other α2-adrenoceptor subtypes. The α2C-adrenoceptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] As an antagonist, JP1302 blocks the binding of agonists (like norepinephrine or epinephrine) to the α2C-adrenoceptor, thereby preventing this downstream signaling cascade.[4][5]
Q2: What are the key properties of this compound I should be aware of?
For successful experimental design, it is crucial to consider the physicochemical properties of this compound. Key parameters are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride | |
| Molecular Weight | 441.4 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Water: up to 100 mMDMSO: ~5.63 mg/mL (12.74 mM) with sonication | [1] |
| Storage | Store at -20°C |
Q3: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line is critical and depends on the expression of the α2C-adrenoceptor. Suitable options include:
-
Endogenously expressing cell lines:
-
Recombinantly expressing cell lines:
Q4: What is a good starting concentration range for this compound in cell culture?
Based on its in vitro binding affinity (Ki of 28 nM and Kb of 16 nM for human α2C-adrenoceptors), a starting concentration range of 10 nM to 1 µM is recommended for functional assays.[1] However, it is imperative to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, as higher concentrations may lead to off-target effects. A preliminary cell viability assay is also recommended to rule out cytotoxicity at the intended concentrations.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my functional assay (e.g., cAMP assay).
| Possible Cause | Suggested Solution |
| Low or absent α2C-adrenoceptor expression in the cell line. | Confirm α2C-adrenoceptor expression using RT-qPCR, Western blot, or by using a cell line known to express the receptor.[2] |
| This compound degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] |
| Suboptimal agonist concentration used to stimulate the receptor. | Perform a dose-response curve for the agonist of choice (e.g., UK-14,304) to determine the EC80 (80% of maximal effective concentration). Use this concentration to stimulate the cells before adding JP1302. |
| Incorrect assay setup. | Ensure all reagents are prepared correctly and that the assay is performed according to a validated protocol. For cAMP assays, include a positive control such as forskolin to confirm that the adenylyl cyclase pathway is functional in your cells.[3][10] |
| Insufficient incubation time. | Optimize the incubation time with this compound. A pre-incubation period of 15-30 minutes before adding the agonist is often sufficient. |
Issue 2: High cell death observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Cytotoxicity at the concentration used. | Perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations to determine the cytotoxic threshold.[11][12] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with solvent only) in all experiments. |
| Compound precipitation in the media. | Visually inspect the culture medium for any precipitate after adding this compound. Solubility can be enhanced by preparing stock solutions in DMSO and ensuring the final concentration in the aqueous culture medium is below the solubility limit.[1] Sonication may be required to dissolve the compound in stock solutions.[1] |
| Contamination of cell culture. | Regularly check cell cultures for signs of contamination. If contamination is suspected, discard the culture and start with a fresh vial of cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines the steps to identify a non-toxic and effective concentration range for your experiments.
Part A: Cell Viability Assay (MTT Assay) [11][13][14]
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. A suggested starting range is 100 µM down to 1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest JP1302 concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the concentration at which cytotoxicity is observed.
Part B: Functional Assay (cAMP Assay) [3][15][16]
-
Cell Seeding: Seed cells expressing the α2C-adrenoceptor in a suitable assay plate.
-
Pre-treatment with JP1302: Wash the cells and incubate them with various non-toxic concentrations of this compound (determined from the viability assay) for 15-30 minutes. Include a no-antagonist control.
-
Agonist Stimulation: Add an α2-adrenoceptor agonist (e.g., UK-14,304) at its EC80 concentration to all wells except the negative control.
-
Incubation: Incubate for a predetermined time to allow for changes in cAMP levels (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 (the concentration at which JP1302 inhibits the agonist response by 50%).
Visualizations
Caption: Simplified signaling pathway of the α2C-adrenoceptor.
Caption: Experimental workflow for optimizing JP1302 concentration.
Caption: Troubleshooting decision tree for JP1302 experiments.
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. HepG2 and SK-N-MC: two human models to study alpha-2 adrenergic receptors of the alpha-2C subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of alpha2-adrenoceptor antagonist potency with GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. genscript.com [genscript.com]
- 8. spectragenetics.com [spectragenetics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. mdpi.com [mdpi.com]
potential off-target effects of JP1302 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JP1302 dihydrochloride. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective antagonist of the α2C-adrenoceptor. It displays approximately 100-fold higher affinity for the α2C subtype compared to the α2A and α2B subtypes. Its mechanism of action is centered on blocking the inhibitory effects of endogenous agonists, like norepinephrine, at the α2C-adrenoceptor.
Q2: I am observing antidepressant-like effects in my animal model. Is this consistent with the known activity of JP1302?
Yes, this is a well-documented effect. JP1302 has been shown to produce antidepressant-like effects in preclinical models, such as reducing immobility time in the forced swimming test (FST). This is consistent with the hypothesis that specific antagonism of the α2C-adrenoceptor has therapeutic potential for neuropsychiatric disorders.
Q3: My results suggest an antipsychotic-like effect. Is this an expected outcome?
Yes. JP1302 has demonstrated antipsychotic-like activity, for instance, by reversing phencyclidine-induced deficits in the prepulse-inhibition (PPI) of the startle reflex model.
Q4: I am not observing sedation or hypothermia in my animals, which I typically see with other α2-adrenoceptor antagonists. Is this a cause for concern?
No, this is expected. Unlike non-selective α2-adrenoceptor antagonists such as atipamezole, JP1302 does not antagonize α2A-agonist-induced sedation, hypothermia, or mydriasis. These effects are primarily mediated by the α2A-adrenoceptor subtype, for which JP1302 has a much lower affinity. This high selectivity is a key feature of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected antidepressant or antipsychotic-like effects in vivo.
-
Potential Cause 1: Suboptimal Dosage. The effective dose range for JP1302 in rodent models for observing antidepressant-like effects is typically 1-10 μmol/kg. For reversing PCP-induced PPI deficits, a dose of 5 μmol/kg has been shown to be effective.
-
Recommendation: Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental paradigm.
-
-
Potential Cause 2: Inappropriate Vehicle or Poor Solubility. this compound has specific solubility properties.
-
Recommendation: Refer to the manufacturer's instructions for recommended solvents. For example, it is soluble in water (12 mg/mL with sonication) and DMSO (5.63 mg/mL with sonication). Ensure the compound is fully dissolved before administration.
-
-
Potential Cause 3: Animal Strain Differences. Pharmacological responses can vary between different strains of mice or rats.
-
Recommendation: Review the literature for studies using your specific animal strain. If data is unavailable, consider a pilot study to characterize the effects of JP1302 in your chosen strain.
-
Issue 2: Concern about potential off-target effects influencing experimental results.
-
Potential Cause: Misinterpretation of the compound's selectivity profile. While highly selective, JP1302 is not absolutely specific. At very high concentrations, it may interact with other α2-adrenoceptor subtypes.
-
Recommendation: Adhere to the recommended concentration ranges to minimize the risk of off-target effects. The provided quantitative data on its selectivity can help in designing experiments and interpreting results. Use the lowest effective dose possible.
-
Data Presentation
Table 1: Selectivity Profile of JP1302
This table summarizes the binding affinities (Ki) and antagonist potencies (KB) of JP1302 for various human α2-adrenoceptor subtypes.
| Receptor Subtype | Ki (nM) | KB (nM) | Selectivity (fold) over α2C |
| Human α2C | 28 | 16 | 1 |
| Human α2B | 1470 | 2200 | ~53 |
| Human α2A | 3150 | 1500 | ~113 |
| Rodent α2D | 1700 | N/A | ~61 |
Data compiled from multiple sources.
Experimental Protocols
1. In Vitro Radioligand Binding Assay for α2-Adrenoceptor Subtypes
This protocol is a generalized procedure for determining the binding affinity (Ki) of JP1302.
-
Objective: To determine the equilibrium dissociation constant (Ki) of JP1302 for human α2A, α2B, and α2C-adrenoceptors.
-
Materials:
-
Cell membranes expressing recombinant human α2A, α2B, or α2C-adrenoceptors.
-
Radioligand (e.g., [3H]RX821002).
-
This compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like phentolamine).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of JP1302.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either vehicle, a concentration of JP1302, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of JP1302 (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
2. In Vivo Forced Swimming Test (FST)
This protocol outlines a general procedure for assessing antidepressant-like activity.
-
Objective: To evaluate the effect of JP1302 on depressive-like behavior in rodents.
-
Materials:
-
This compound.
-
Vehicle control.
-
Positive control (e.g., desipramine).
-
Cylindrical water tanks (e.g., 25 cm high, 10 cm diameter).
-
Water at a controlled temperature (e.g., 23-25°C).
-
Video recording and analysis software.
-
-
Procedure:
-
Administer JP1302 (e.g., 1-10 μmol/kg, i.p.), vehicle, or a positive control to the animals.
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), place each animal individually into a water-filled cylinder.
-
Record the session (typically 6 minutes).
-
Analyze the last 4 minutes of the recording, scoring the time spent immobile (making only movements necessary to keep the head above water).
-
A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
Visualizations
Caption: Signaling pathway of the α2C-adrenoceptor and the antagonistic action of JP1302.
Caption: Experimental workflow for characterizing JP1302 selectivity and efficacy.
how to dissolve JP1302 dihydrochloride for in vivo injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of JP1302 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo injection?
A1: The choice of solvent depends on the desired concentration and experimental design. For aqueous-based injections, sterile Phosphate-Buffered Saline (PBS) or water can be used. However, achieving higher concentrations may require the use of co-solvents. A common practice for formulating compounds for in vivo use involves creating a stock solution in a solvent like DMSO, which is then further diluted in a vehicle suitable for injection, such as a mixture including PEG300.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary. It is soluble in water and DMSO.[1] For specific concentrations, please refer to the data sheet provided by the supplier. One supplier notes solubility in H2O at 12 mg/mL (with sonication) and in DMSO at 5.63 mg/mL (with sonication).[2] Another indicates solubility in PBS at 5 mg/mL, though this requires sonication, warming, and heating to 60°C.[3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[2] It is recommended to prepare fresh solutions for immediate use.[3] If you need to store the stock solution, aliquot it into single-use vials to prevent repeated freeze-thaw cycles.
Q4: How should I store this compound powder and its stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years. Once in a solvent, stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month.[4]
Q5: What is the mechanism of action of JP1302?
A5: JP1302 is a potent and selective antagonist of the α2C-adrenoceptor.[5] It shows significantly higher affinity for the α2C subtype compared to the α2A and α2B subtypes.[6][7] This selectivity allows for the targeted investigation of the physiological roles of the α2C-adrenoceptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed during solution preparation. | The concentration may exceed the solubility limit in the chosen solvent. | Try gentle warming and/or sonication to aid dissolution.[3] If precipitation persists, consider using a different solvent system or a lower concentration. For in vivo formulations, a common technique is to first dissolve the compound in a small amount of DMSO, then dilute it with a vehicle like PEG300.[2] |
| Difficulty dissolving the compound in aqueous solutions. | This compound may require energy to dissolve completely in aqueous buffers like PBS. | Use sonication and gentle heating (e.g., up to 60°C) to facilitate dissolution in PBS.[3] For water, sonication is also recommended.[2] Always ensure the final solution is clear before use. |
| Inconsistent experimental results. | This could be due to solution instability or improper storage. | Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions by aliquoting them after preparation.[8] Ensure the compound and its solutions are stored at the recommended temperatures. |
| Observed toxicity in animal subjects. | The vehicle used for injection may have toxic effects at the administered volume or concentration. | Conduct a vehicle toxicity study prior to the main experiment. Optimize the formulation to use the lowest effective concentration of any co-solvents like DMSO. |
Quantitative Data Summary
| Solvent | Reported Solubility | Conditions |
| Water | 12 mg/mL | Sonication is recommended.[2] |
| PBS | 5 mg/mL | Requires sonication, warming, and heating to 60°C.[3] |
| DMSO | 5.63 mg/mL - 74 mg/mL | Sonication may be required.[2][4] |
| Ethanol | 74 mg/mL | N/A[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
This protocol is based on a formulation method for in vivo studies.
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[2]
-
-
Prepare the Injection Vehicle:
-
A common vehicle can be prepared using a combination of solvents to ensure solubility and biocompatibility. For example, a vehicle could consist of PEG300.
-
-
Prepare the Final Dosing Solution:
-
Warm the PEG300 to facilitate mixing.
-
Slowly add the DMSO stock solution to the PEG300 and mix thoroughly until a clear and homogenous solution is achieved.[2]
-
The final concentration of DMSO in the injection solution should be minimized to avoid toxicity.
-
-
Administration:
-
Before injection, visually inspect the solution for any precipitation.
-
Administer the solution to the animal via the desired route (e.g., intravenous).
-
Visualizations
Caption: Workflow for preparing this compound for in vivo injection.
Caption: Simplified signaling pathway of JP1302 at the α2C-adrenoceptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain [pubmed.ncbi.nlm.nih.gov]
- 6. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of JP1302 Dihydrochloride and Yohimbine for α2C-Adrenoceptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JP1302 dihydrochloride and yohimbine as antagonists for the α2C-adrenoceptor. This document synthesizes available experimental data to highlight the key differences in binding affinity, selectivity, and functional antagonism between these two compounds.
The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, is a G protein-coupled receptor involved in the regulation of neurotransmitter release and various physiological processes. Its distinct distribution in the central nervous system has made it a target of interest for the development of therapeutics for neuropsychiatric disorders. This guide focuses on a direct comparison of two notable antagonists: the highly selective this compound and the classical, less selective antagonist, yohimbine.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and yohimbine for the human α2-adrenoceptor subtypes are summarized below. It is important to note that absolute values may vary between studies due to different experimental conditions. However, the relative affinities and selectivity profiles provide a clear basis for comparison.
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Reference |
| This compound | 3150 | 1470 | 28 | [1] |
| Yohimbine | 1.4 | 7.1 | 0.88 |
Key Observation: this compound demonstrates a remarkable selectivity for the α2C-adrenoceptor, with an approximately 50-fold higher affinity for α2C compared to the α2B subtype and over 100-fold compared to the α2A subtype. In contrast, yohimbine exhibits high affinity across all three subtypes, with a slight preference for the α2C subtype.
Functional Antagonism
Beyond binding affinity, the functional antagonism of these compounds is a critical parameter. This is often determined through assays measuring the inhibition of agonist-stimulated G-protein activation, such as the [³⁵S]GTPγS binding assay.
| Compound | α2A (Kb, nM) | α2B (Kb, nM) | α2C (Kb, nM) | Reference |
| This compound | 1500 | 2200 | 16 |
Key Observation: The functional antagonism data for this compound mirrors its binding affinity profile, confirming its potent and selective antagonist activity at the α2C-adrenoceptor.
Signaling and Experimental Workflow Visualizations
To better illustrate the context of these findings, the following diagrams depict the α2C-adrenoceptor signaling pathway and a typical experimental workflow for determining antagonist binding affinity.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and yohimbine.
Radioligand Binding Assay for α2-Adrenoceptors
This protocol is a representative method for determining the binding affinity (Ki) of a compound for α2-adrenoceptor subtypes.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human α2A-, α2B-, or α2C-adrenoceptor are cultured to confluence.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
A fixed concentration of a suitable radioligand (e.g., [³H]rauwolscine or [³H]yohimbine).
-
A range of concentrations of the unlabeled competitor compound (this compound or yohimbine).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Radioactivity Measurement:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Binding Assay for Functional Antagonism
This assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation, providing a measure of its functional potency (Kb).
1. Membrane Preparation:
-
Membranes from cells expressing the α2C-adrenoceptor are prepared as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
Membranes are pre-incubated with various concentrations of the antagonist (this compound or yohimbine) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
A fixed, sub-maximal concentration of an α2-adrenoceptor agonist (e.g., norepinephrine or UK-14304) is then added to stimulate G-protein activation.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated for a specific time (e.g., 60 minutes) at 30°C.
3. Filtration and Measurement:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to the G-proteins, is measured by liquid scintillation counting.
4. Data Analysis:
-
The agonist-stimulated [³⁵S]GTPγS binding is calculated by subtracting the basal binding from the total binding in the presence of the agonist.
-
The inhibitory effect of the antagonist at each concentration is determined.
-
The data are fitted to a Schild regression analysis to determine the Kb value of the antagonist.
Conclusion
The available data clearly indicate that this compound is a highly potent and selective antagonist for the human α2C-adrenoceptor, exhibiting significantly greater selectivity over the α2A and α2B subtypes compared to yohimbine. Yohimbine, while a potent α2-adrenoceptor antagonist, displays limited selectivity among the subtypes. This makes this compound a more precise pharmacological tool for investigating the specific roles of the α2C-adrenoceptor in physiological and pathological processes. For researchers aiming to selectively modulate α2C-adrenoceptor activity, this compound represents a superior choice over the non-selective profile of yohimbine.
References
Validating JP1302 Dihydrochloride Specificity: A Comparison Guide for Researchers
For researchers in pharmacology and drug development, ensuring the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of JP1302 dihydrochloride, a potent α2C-adrenoceptor antagonist, and its validation using knockout models. We will delve into the experimental data supporting its selectivity, compare it with alternative compounds, and provide detailed experimental protocols for key validation assays.
This compound has emerged as a valuable tool for investigating the physiological roles of the α2C-adrenoceptor, a G protein-coupled receptor implicated in various central nervous system functions. Its validation, particularly through the use of knockout models, provides a robust framework for confirming its on-target effects.
Unveiling Specificity: The Power of Knockout Models
The gold standard for validating the specificity of a pharmacological tool is to demonstrate a lack of effect in animals where the target protein has been genetically removed (knockout models). While direct testing of JP1302 in α2C-adrenoceptor knockout mice is the definitive validation, its initial characterization involved a powerful comparative approach. The behavioral effects of JP1302 in wild-type animals were shown to mirror the phenotype of α2C-adrenoceptor knockout mice, providing strong, albeit indirect, evidence of its specific mechanism of action.
Data Presentation: this compound vs. Alternatives
The following tables summarize the quantitative data for this compound and compare its selectivity with other known α2-adrenoceptor antagonists.
Table 1: In Vitro Receptor Binding Affinity of this compound [1]
| Adrenoceptor Subtype | Ki (nM) |
| Human α2C | 28 |
| Human α2A | 3150 |
| Human α2B | 1470 |
| Human α2D | 1700 |
Table 2: In Vitro Functional Antagonism of this compound [1]
| Adrenoceptor Subtype | KB (nM) |
| Human α2C | 16 |
| Human α2A | 1500 |
| Human α2B | 2200 |
Table 3: Comparison of α2C-Adrenoceptor Antagonist Selectivity
| Compound | Primary Target | Key Selectivity Features | Reference |
| This compound | α2C-adrenoceptor | ~50-fold selectivity for α2C over other α2 subtypes.[1] | Sallinen et al., 2007 |
| ORM-10921 | α2C-adrenoceptor | High affinity for α2C with significant selectivity over other α2 subtypes. | Not specified in abstracts |
| ORM-12741 | α2C-adrenoceptor | Highly potent and selective α2C antagonist. | Not specified in abstracts |
| Atipamezole | α2-adrenoceptor (non-selective) | Antagonizes α2A, α2B, and α2C subtypes. | Sallinen et al., 2007[1] |
| Yohimbine | α2-adrenoceptor (non-selective) | Primarily an α2-antagonist with some affinity for other receptors. | Not specified in abstracts |
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to validate the specificity of this compound, based on the methods described by Sallinen et al. (2007).
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for different α2-adrenoceptor subtypes.
-
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors, and mouse embryonic fibroblasts (MEF) from α2A/C knockout mice for α2D-adrenoceptor binding.
-
Radioligand: [3H]RS-79948-197, a non-selective α2-adrenoceptor antagonist.
-
Procedure:
-
Cell membranes are prepared and incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atipamezole).
-
After incubation, the membranes are harvested by filtration, and the bound radioactivity is measured using liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.
-
Functional Antagonism Assays
-
Objective: To determine the functional antagonist potency (KB) of this compound at different α2-adrenoceptor subtypes.
-
Assay: [35S]GTPγS binding assay, which measures the activation of G proteins upon receptor stimulation.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of an α2-adrenoceptor agonist (e.g., adrenaline) in the presence of varying concentrations of this compound.
-
[35S]GTPγS is added to the reaction mixture.
-
The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.
-
The antagonist dissociation constant (KB) is calculated from the shift in the agonist concentration-response curve caused by the antagonist.
-
In Vivo Behavioral Studies
-
Forced Swim Test (FST):
-
Objective: To assess antidepressant-like activity.
-
Animals: Male NMRI mice.
-
Procedure:
-
Mice are individually placed in a cylinder of water from which they cannot escape.
-
The duration of immobility is recorded during the last 4 minutes of a 6-minute session.
-
This compound or a vehicle is administered prior to the test.
-
A reduction in immobility time is indicative of an antidepressant-like effect. This effect of JP1302 mirrors the phenotype of α2C-adrenoceptor knockout mice, which also exhibit reduced immobility in the FST.
-
-
-
Prepulse Inhibition (PPI) of the Startle Reflex:
-
Objective: To assess antipsychotic-like activity.
-
Animals: Male Wistar rats.
-
Procedure:
-
A weaker auditory stimulus (prepulse) is presented shortly before a strong, startle-inducing stimulus (pulse).
-
In normal animals, the prepulse inhibits the startle response to the pulse.
-
A deficit in PPI can be induced by administering a psychotomimetic agent like phencyclidine (PCP).
-
This compound is administered to determine if it can reverse the PCP-induced PPI deficit.
-
The reversal of the PPI deficit by JP1302 is consistent with an antipsychotic-like effect and aligns with the known role of the α2C-adrenoceptor in sensorimotor gating.
-
-
Conclusion
The validation of this compound as a selective α2C-adrenoceptor antagonist is supported by a robust combination of in vitro and in vivo data. Its high affinity and functional selectivity for the α2C subtype, coupled with behavioral effects in wild-type animals that are consistent with the known phenotype of α2C-adrenoceptor knockout mice, provide a strong foundation for its use as a specific pharmacological tool. Researchers utilizing this compound can have a high degree of confidence in its on-target effects, enabling more precise investigations into the complex roles of the α2C-adrenoceptor in health and disease.
References
A Researcher's Guide to JP1302 Dihydrochloride: Negative Controls and Comparative Analysis
For researchers and scientists engaged in drug development, particularly in the realm of neuropsychiatric and cardiovascular disorders, JP1302 dihydrochloride has emerged as a critical tool for investigating the role of the α2C-adrenoceptor. This potent and selective antagonist allows for the targeted modulation of this specific adrenoceptor subtype. However, the rigor and validity of any study involving JP1302 hinge on the appropriate use of negative controls and a thorough comparison with alternative pharmacological agents. This guide provides an objective comparison of this compound with relevant alternatives, supported by experimental data and detailed protocols to ensure robust and reproducible research.
Understanding the Role of Negative Controls
In studies utilizing this compound, a multi-faceted approach to negative controls is essential to unequivocally attribute observed effects to the specific antagonism of the α2C-adrenoceptor. The following controls are indispensable for rigorous experimental design.
1. Vehicle Control: The most fundamental negative control is the vehicle in which this compound is dissolved. This ensures that the solvent itself does not elicit any biological effects. This compound is soluble in water (up to 100 mM) and DMSO. The corresponding vehicle (e.g., sterile water or a specific concentration of DMSO in media/saline) should be administered to a control group under identical experimental conditions.
2. Pharmacological Controls with Subtype-Selective Antagonists: To confirm that the observed effects are mediated specifically by the α2C-adrenoceptor and not other α2 subtypes, it is crucial to employ antagonists with different selectivity profiles. These compounds serve as excellent negative controls to dissect the pharmacology of the system under investigation.
3. Inactive Enantiomers (if applicable): While not commonly available for all compounds, the use of an inactive enantiomer of a chiral drug is a powerful negative control. This helps to rule out non-specific effects related to the chemical scaffold of the active compound.
Comparative Analysis of this compound and Alternatives
The efficacy and selectivity of this compound are best understood when compared directly with other α2-adrenoceptor antagonists. The following table summarizes the key quantitative parameters for JP1302 and commonly used alternatives.
| Compound | Primary Target | Ki (nM) for human α2C | Ki (nM) for human α2A | Ki (nM) for human α2B | Selectivity for α2C |
| This compound | α2C-adrenoceptor Antagonist | 28 | 3150 | 1470 | ~50-100 fold vs α2B/α2A [1] |
| Atipamezole | Non-selective α2 Antagonist | - | - | - | Non-selective |
| BRL 44408 | α2A-adrenoceptor Antagonist | - | High affinity for α2A | Lower affinity | Selective for α2A |
| ARC 239 | α2B-adrenoceptor Antagonist | - | Lower affinity | High affinity for α2B | Selective for α2B |
| Yohimbine | Non-selective α2 Antagonist | - | - | - | Non-selective |
Note: Ki values for some non-selective antagonists are not always reported specifically for the α2C subtype in comparative studies with JP1302.
Experimental Protocols for Key Assays
To ensure the reproducibility and accuracy of findings, detailed methodologies for key experiments are provided below.
Experimental Workflow: General Overview
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.
Caption: General experimental workflow for JP1302 studies.
Radioligand Binding Assay for Determining Antagonist Affinity (Ki)
This assay is fundamental for confirming the binding affinity of JP1302 and its competitors to the α2C-adrenoceptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α2C-adrenoceptor.
Materials:
-
Cell membranes expressing the human α2C-adrenoceptor.
-
Radioligand (e.g., [3H]-Rauwolscine).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of JP1302 or vehicle.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of JP1302 to antagonize agonist-induced G-protein activation.[2][3]
Objective: To assess the functional antagonist activity of this compound at the α2C-adrenoceptor.
Materials:
-
Cell membranes expressing the α2C-adrenoceptor.
-
An α2-adrenoceptor agonist (e.g., norepinephrine).
-
This compound.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Protocol:
-
Pre-incubate cell membranes with varying concentrations of this compound or vehicle.
-
Add a fixed concentration of the α2-agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. If using a filtration assay, rapidly filter the mixture and wash. If using an SPA-based method, follow the manufacturer's instructions.
-
Quantify the amount of [35S]GTPγS bound to the G-proteins.
-
Plot the agonist-stimulated [35S]GTPγS binding as a function of JP1302 concentration to determine the potency of antagonism (Kb).
In Vivo Model: Forced Swim Test (FST) in Mice
The FST is a common behavioral assay to screen for antidepressant-like activity.[4][5]
Objective: To evaluate the antidepressant-like effects of this compound.
Materials:
-
Male mice (strain as appropriate for the study).
-
This compound dissolved in a suitable vehicle.
-
Vehicle control.
-
A cylindrical container (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
Protocol:
-
Administer JP1302 (e.g., 1-10 µmol/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specified time before the test.[1]
-
Individually place each mouse into the cylinder of water for a 6-minute session.[6][7]
-
Record the session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[5][6] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Compare the immobility time between the JP1302-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
In Vivo Model: Prepulse Inhibition (PPI) of Acoustic Startle in Rats
PPI is a measure of sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.
Objective: To assess the antipsychotic-like potential of this compound by measuring its effect on PPI.
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
This compound dissolved in a suitable vehicle.
-
Vehicle control.
-
A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.
Protocol:
-
Administer JP1302 (e.g., 5 µmol/kg) or vehicle to the rats.[1] To induce a PPI deficit, a psychotomimetic agent like phencyclidine (PCP) can be co-administered.
-
Place the rat in the startle chamber and allow for an acclimatization period with background white noise.[8][9]
-
The test session consists of a series of trials presented in a pseudo-random order:
-
The startle amplitude is recorded for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
Compare the %PPI between treatment groups. A reversal of a PCP-induced deficit in PPI by JP1302 suggests antipsychotic-like activity.
Signaling Pathway of the α2C-Adrenoceptor
The α2C-adrenoceptor, like other α2 subtypes, is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. Antagonism of this receptor by this compound blocks the downstream effects of endogenous agonists like norepinephrine and epinephrine.
Caption: α2C-adrenoceptor signaling pathway and JP1302 antagonism.
By adhering to these rigorous experimental designs, incorporating appropriate negative controls, and understanding the comparative pharmacology of this compound, researchers can generate high-quality, reliable data to advance our understanding of α2C-adrenoceptor function in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity and Quality of JP1302 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the purity and quality of JP1302 dihydrochloride, a potent and selective α2C-adrenoceptor antagonist. In the landscape of pharmacological tools for studying the α2C-adrenoceptor, ensuring the quality and purity of research compounds is paramount for reproducible and reliable experimental outcomes. This document outlines common analytical methods for evaluating this compound and compares its purity profile with other selective and non-selective α2-adrenoceptor antagonists.
Introduction to this compound
This compound is a research chemical widely used to investigate the physiological and pathological roles of the α2C-adrenoceptor. This receptor subtype is implicated in various neurological and psychiatric conditions, making selective antagonists like JP1302 valuable tools for drug discovery and development. Given its intended use in sensitive biological systems, a thorough understanding of its purity and quality is essential.
Assessing Purity and Quality: A Multi-faceted Approach
The quality of a research compound like this compound is typically defined by its identity, purity, and stability. A battery of analytical techniques is employed to provide a comprehensive quality profile.
Table 1: Summary of Analytical Techniques for Quality Assessment of this compound
| Analytical Technique | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects impurities. | ≥98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and identity of the compound. | Conforms to structure |
| Mass Spectrometry (MS) | Determines the molecular weight and confirms the identity of the compound. | Conforms to expected molecular weight |
| Certificate of Analysis (CoA) | A document from the supplier summarizing the quality control testing results for a specific batch. | Varies by supplier, should include purity data. |
Comparison with Alternative α2-Adrenoceptor Antagonists
The selection of an appropriate antagonist for research purposes depends on the specific experimental needs, including selectivity, potency, and, importantly, purity. Below is a comparison of this compound with other commonly used α2-adrenoceptor antagonists.
Table 2: Comparative Purity of α2-Adrenoceptor Antagonists
| Compound | Selectivity | Typical Purity (by HPLC) | Key Considerations |
| This compound | Selective for α2C | ≥98% | High selectivity for the α2C subtype is crucial for targeted studies. |
| ORM-12741 | Selective for α2C | Data not readily available in public domain, expected to be high for clinical trial material. | Investigational drug for Alzheimer's disease, purity is expected to be high. |
| MK-912 | Selective for α2C | Data not readily available in public domain. | Another tool for probing α2C-adrenoceptor function. |
| Atipamezole | Non-selective α2 antagonist | ≥98%[1][2] | Broadly targets α2 subtypes; less suitable for studying specific α2C functions. |
Experimental Protocols
Detailed experimental protocols are critical for the transparent and reproducible assessment of compound quality.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is a cornerstone for assessing the purity of small molecules. A typical protocol involves:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Flow Rate: Approximately 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Analysis: The peak area of the main compound is compared to the total area of all peaks to calculate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Experiment: A standard proton (¹H) NMR spectrum is acquired.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to the expected structure of JP1302.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the calculated molecular weight of JP1302.
Visualizing Key Processes
To further aid in the understanding of JP1302's context and analysis, the following diagrams illustrate the relevant signaling pathway and a general workflow for quality assessment.
References
JP1302 Dihydrochloride: A Comparative Analysis of its Dose-Response Profile as a Selective α2C-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JP1302 dihydrochloride's performance with other α2-adrenoceptor antagonists, supported by experimental data. This compound is a potent and highly selective antagonist for the α2C-adrenoceptor, a G protein-coupled receptor involved in regulating neurotransmitter release. Its selectivity makes it a valuable tool for studying the specific roles of the α2C-adrenoceptor subtype in various physiological processes and its potential as a therapeutic agent.
Performance Comparison
This compound distinguishes itself from other α2-adrenoceptor antagonists through its significant selectivity for the α2C subtype over the α2A and α2B subtypes. This selectivity is crucial for minimizing off-target effects and for elucidating the specific functions of the α2C-adrenoceptor.
For a quantitative comparison, the antagonist potencies (KB values) of JP1302 are presented alongside atipamezole, a non-selective α2-adrenoceptor antagonist. The KB value represents the concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response, providing a measure of the antagonist's potency. A lower KB value indicates higher potency.
| Compound | α2A-Adrenoceptor KB (nM) | α2B-Adrenoceptor KB (nM) | α2C-Adrenoceptor KB (nM) |
| This compound | 1500[1] | 2200[1] | 16 [1] |
| Atipamezole | - | - | - |
Note: Specific KB values for Atipamezole were not available in the searched resources, but it is characterized as a non-selective antagonist.
As the data indicates, this compound is significantly more potent at the α2C-adrenoceptor compared to the α2A and α2B subtypes, demonstrating its high selectivity.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of JP1302 and the experimental approach to its characterization, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for determining antagonist potency.
Caption: α2C-Adrenoceptor signaling and competitive antagonism by JP1302.
References
A Comparative Efficacy Analysis of JP1302 Dihydrochloride and Other α2-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of JP1302 dihydrochloride with other prominent α2-adrenergic receptor antagonists. The data presented is compiled from preclinical studies to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to α2-Adrenergic Antagonists and this compound
α2-adrenergic receptors are a class of G protein-coupled receptors that are crucial in regulating neurotransmitter release, particularly norepinephrine. Their antagonists are valuable tools in neuroscience research and hold therapeutic potential for various disorders, including depression and psychosis. This compound is a novel and highly selective antagonist for the α2C-adrenoceptor subtype.[1] This guide compares its efficacy against other well-established α2 antagonists: the non-subtype selective yohimbine and atipamezole, the α2A-selective BRL 44408, and the α2C-preferring MK-912.
Comparative Efficacy Data
The following table summarizes the binding affinities (Ki) of this compound and other selected α2 antagonists for the human α2A, α2B, and α2C adrenoceptor subtypes. The data is derived from whole-cell radioligand binding assays to ensure a standardized comparison.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | α2C Selectivity (fold vs α2A) | α2C Selectivity (fold vs α2B) |
| This compound | 3150 | 1470 | 28 | 112.5 | 52.5 |
| Yohimbine | 19 | 16 | 25 | 0.76 | 0.64 |
| Atipamezole | 1.3 | 2.0 | 1.8 | 0.72 | 1.11 |
| BRL 44408 | 2.3 | 120 | 81 | 0.03 | 1.48 |
| MK-912 | 2.0 | 11 | 0.15 | 13.3 | 73.3 |
In Vivo Efficacy Comparison
Direct comparative in vivo studies for all compounds under identical conditions are limited. However, data from various studies using established preclinical models provide insights into their relative efficacy.
This compound has demonstrated significant antidepressant-like effects in the mouse Forced Swim Test (FST), reducing immobility time at doses of 10 and 30 mg/kg.[1] It also reversed phencyclidine (PCP)-induced deficits in prepulse inhibition (PPI), a model of sensorimotor gating relevant to schizophrenia, at a dose of 3 mg/kg.[1]
Yohimbine , as a non-selective α2 antagonist, has shown varied effects. While it can increase norepinephrine release, its lack of subtype selectivity can lead to complex behavioral outcomes. Some studies have reported anxiogenic effects at higher doses.
Atipamezole , another non-selective antagonist, is potent in reversing the sedative effects of α2 agonists. In some preclinical models, it has shown procognitive and antidepressant-like effects.
BRL 44408 , being α2A selective, has been shown to increase the release of norepinephrine and dopamine in the prefrontal cortex. It exhibits antidepressant-like activity in the FST and antinociceptive effects in models of visceral pain.
MK-912 , with its preference for the α2C subtype, has demonstrated efficacy in reversing the effects of α2 agonists in humans. Its profile suggests potential for treating cognitive deficits and depressive symptoms.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: α2-Adrenergic receptor signaling pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for α2-adrenergic receptor subtypes.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C adrenoceptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]rauwolscine (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM phentolamine.
-
Test compounds: this compound and other α2 antagonists.
-
Glass fiber filters (GF/B).
-
Scintillation counter and fluid.
Procedure:
-
CHO cell membranes (10-20 µg protein) are incubated with various concentrations of the test compound and a fixed concentration of [3H]rauwolscine (e.g., 0.5 nM) in the assay buffer.
-
The total assay volume is 250 µL.
-
Incubation is carried out for 60 minutes at 25°C.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed three times with 4 mL of ice-cold assay buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of 10 µM phentolamine.
-
IC50 values are calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To determine the functional antagonist activity (Kb) of test compounds.
Materials:
-
CHO cell membranes expressing α2 adrenoceptor subtypes.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Agonist: Norepinephrine.
-
Radioligand: [35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP: 10 µM.
-
Test compounds.
Procedure:
-
Cell membranes (5-10 µg protein) are pre-incubated with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Norepinephrine is added at its EC50 concentration, followed by the addition of [35S]GTPγS (e.g., 0.1 nM).
-
The incubation is continued for 60 minutes at 30°C.
-
The assay is terminated by filtration, and bound radioactivity is measured as described for the radioligand binding assay.
-
Kb values are calculated from the IC50 values obtained from the inhibition of agonist-stimulated [35S]GTPγS binding.
In Vivo Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of the test compounds.
Materials:
-
Male BALB/c mice (20-25 g).
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compounds and vehicle control.
Procedure:
-
Mice are administered the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Each mouse is placed individually in a cylinder of water for a 6-minute session.
-
The duration of immobility (floating motionless or making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.
-
A reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
This compound emerges as a highly selective antagonist for the α2C-adrenoceptor subtype, with significantly greater selectivity compared to non-selective antagonists like yohimbine and atipamezole. Its in vivo profile in preclinical models of depression and psychosis suggests a distinct therapeutic potential compared to antagonists with different subtype selectivities. The choice of an appropriate α2 antagonist for research purposes should be guided by the specific receptor subtype and physiological system under investigation. This guide provides the foundational data and methodologies to aid in this critical decision-making process.
References
Comparative Guide to α2C-Adrenoceptor Antagonists: JP1302 Dihydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JP1302 dihydrochloride, a selective α2C-adrenoceptor antagonist, with other relevant compounds. The focus is on providing objective performance data and detailed experimental methodologies to aid in research and development.
Executive Summary
This compound is a potent and selective antagonist of the α2C-adrenoceptor. While specific studies on its stereospecificity are not prominent in the available literature, suggesting it may be achiral or that its stereoisomers have not been a primary focus of investigation, its pharmacological profile makes it a valuable tool for studying the roles of the α2C-adrenoceptor. This guide compares this compound with other selective α2C-adrenoceptor antagonists, ORM-10921 and ORM-12741, as well as the non-selective α2-adrenoceptor antagonist, atipamezole. The comparative data highlights the selectivity and potency of these compounds, providing a basis for selecting the appropriate tool for specific research needs.
Data Presentation: Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (KB) of this compound and its alternatives at human α2-adrenoceptor subtypes.
Table 1: Binding Affinities (Ki, nM) of α2-Adrenoceptor Antagonists
| Compound | α2A | α2B | α2C | Selectivity for α2C vs. α2A | Selectivity for α2C vs. α2B |
| This compound | 3150[1] | 1470[1] | 28[1] | ~112-fold | ~52-fold |
| ORM-12741 | 8.3 | 0.8 | 0.08 | ~104-fold | ~10-fold |
| ORM-10921 | - | - | - | 10-100-fold (vs. α2A) | - |
| Atipamezole | Comparable to α2C | Comparable to α2C | Comparable to α2A/α2B | Non-selective[2] | Non-selective[2] |
Data for ORM-10921 and Atipamezole Ki values were not consistently available in the reviewed literature. The selectivity for ORM-10921 is reported as a range.
Table 2: Functional Antagonist Potency (KB, nM) of α2-Adrenoceptor Antagonists
| Compound | α2A | α2B | α2C |
| This compound | 1500 | 2200 | 16 |
| ORM-12741 | 55 | 1.4 | 0.04 |
| ORM-10921 | - | - | 0.078 - 1.2[3] |
| Atipamezole | - | - | - |
KB values for Atipamezole were not specified in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtypes.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-rauwolscine) and varying concentrations of the competing unlabeled compound (e.g., JP1302).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assays
Objective: To measure the functional antagonist potency (KB) of a compound by assessing its ability to inhibit agonist-stimulated G-protein activation.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with an agonist (e.g., adrenaline), varying concentrations of the antagonist (e.g., JP1302), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Separation: The reaction is terminated, and the [35S]GTPγS bound to the G-proteins is separated from the unbound nucleotide, typically by filtration.
-
Detection: The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified, and the KB value is determined.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity in rodents.
General Protocol:
-
Apparatus: A transparent cylindrical tank filled with water (23-25°C).
-
Procedure: Mice are placed in the tank for a 6-minute session.
-
Data Collection: The duration of immobility during the last 4 minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Prepulse Inhibition (PPI) Test
Objective: To measure sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.
General Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect the animal's startle response.
-
Procedure: The test consists of different trial types presented in a pseudo-random order: a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, and the prepulse preceding the pulse.
-
Data Collection: The startle response is measured in each trial. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse. An enhancement of PPI suggests antipsychotic-like potential.
Mandatory Visualizations
Signaling Pathway
Caption: α2C-Adrenoceptor Signaling Pathway.
Experimental Workflows
References
- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The alpha 2-adrenoceptor antagonist atipamezole potentiates anti-Parkinsonian effects and can reduce the adverse cardiovascular effects of dopaminergic drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of JP1302 dihydrochloride findings with other methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JP1302 dihydrochloride's performance against other methods, supported by experimental data. This compound is a potent and selective antagonist of the α2C-adrenoceptor, exhibiting potential antidepressant and antipsychotic-like effects.
This guide summarizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for pivotal assays are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Comparative Analysis of Receptor Binding Affinity
This compound demonstrates high selectivity for the human α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes. The binding affinities (Ki) and antagonist potencies (KB) are summarized below, comparing JP1302 with other relevant α2-adrenoceptor antagonists.
| Compound | Target Receptor | Ki (nM) | KB (nM) | Selectivity Profile |
| This compound | human α2C | 28 | 16 | Highly selective for α2C |
| human α2A | 3150 | 1500 | ~112-fold vs α2A | |
| human α2B | 1470 | 2200 | ~52-fold vs α2B | |
| Atipamezole | Non-selective α2 | - | - | Non-selective α2 antagonist |
| BRL 44408 | α2A | - | - | Selective α2A antagonist |
| ARC 239 | α2B | - | - | Selective α2B antagonist |
Data for this compound from Sallinen et al., 2007.
In Vivo Efficacy: Antidepressant and Antipsychotic-like Effects
The antidepressant and antipsychotic-like properties of this compound have been evaluated in established rodent behavioral models, including the Forced Swim Test (FST) and the Prepulse Inhibition (PPI) test.
Forced Swim Test (FST)
The FST is a widely used model to assess antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that this compound significantly reduces immobility time in rodents, with an efficacy comparable to the established antidepressant, desipramine.[1][2]
| Treatment Group | Dose (µmol/kg) | Immobility Time (s) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | [Data not explicitly found in abstract] | - |
| This compound | 1-10 | Similar reduction to Desipramine [1][2] | p < 0.05 |
| Desipramine | 10-30 | [Data not explicitly found in abstract] | p < 0.05 |
Qualitative comparison from Tricklebank, 2007, referencing Sallinen et al., 2007. Specific mean and SEM values were not available in the reviewed abstracts.
Prepulse Inhibition (PPI) Test
The PPI test is a measure of sensorimotor gating, which is often impaired in psychiatric disorders like schizophrenia. This compound has been shown to reverse the PPI deficit induced by the NMDA receptor antagonist phencyclidine (PCP), suggesting antipsychotic-like potential. In contrast, the non-selective α2-antagonist atipamezole did not show this effect.[3]
| Treatment Group | Dose (µmol/kg) | % PPI Deficit Reversal (PCP-induced) |
| Vehicle + PCP | - | 0% (Baseline deficit) |
| This compound + PCP | 5 | Complete reversal [1] |
| Atipamezole + PCP | - | No reversal[3] |
Qualitative comparison from Tricklebank, 2007, referencing Sallinen et al., 2007. Specific %PPI values were not available in the reviewed abstracts.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human α2-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human α2A-, α2B-, or α2C-adrenoceptors are prepared.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]rauwolscine) and varying concentrations of the competing ligand (this compound).
-
Incubation: The reaction is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound in rodents.
Methodology:
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Animals are individually placed in the cylinder for a pre-test session (e.g., 15 minutes) 24 hours before the test session.
-
Drug Administration: this compound, a vehicle control, or a reference antidepressant (e.g., desipramine) is administered at a specified time before the test.
-
Test Session: Animals are placed in the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) Test
Objective: To evaluate the antipsychotic-like effects of this compound by measuring its ability to restore sensorimotor gating deficits.
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response of the animal.
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate to the environment with background white noise.
-
Drug Administration: this compound or a vehicle is administered, followed by an injection of a PPI-disrupting agent like phencyclidine (PCP) or a vehicle.
-
Test Session: The session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Recording: The startle amplitude is recorded for each trial.
-
Data Analysis: The percentage of prepulse inhibition (%PPI) is calculated as: [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100. The %PPI is then compared across treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: α2C-Adrenoceptor signaling pathway antagonized by JP1302.
Caption: Workflow for the Forced Swim Test.
Caption: Workflow for the Prepulse Inhibition Test.
References
- 1. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling of Adrenoceptors: Canonical Pathways and New Paradigms. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential for CNS Drug Interactions with JP1302 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride is a potent and highly selective α2C-adrenoceptor antagonist that has demonstrated antidepressant and antipsychotic-like effects in preclinical studies.[1][2][3] Its unique mechanism of action suggests a potential for synergistic or additive interactions when co-administered with other Central Nervous System (CNS) drugs. This guide provides a comparative analysis of this compound's performance with other CNS agents, supported by available experimental data, to inform future research and drug development strategies.
Mechanism of Action of this compound
This compound exerts its effects by selectively blocking the α2C-adrenoceptor subtype.[1] The α2-adrenoceptors are a class of G-protein coupled receptors that, upon activation, typically inhibit the release of norepinephrine and other neurotransmitters. The α2C subtype is primarily located in the CNS, and its blockade by JP1302 is thought to increase the release of neurotransmitters like norepinephrine and dopamine in key brain regions associated with mood and psychosis.
Preclinical Efficacy: A Comparative Overview
Antidepressant-like Activity
In preclinical models of depression, such as the Forced Swimming Test (FST), JP1302 has been shown to reduce immobility time in rodents, an effect indicative of antidepressant potential. This effect is comparable to that of established antidepressants like desipramine.
| Compound | Class | Model | Key Finding |
| This compound | Selective α2C-adrenoceptor antagonist | Forced Swimming Test (FST) | Doses of 1–10 μmol/kg decreased immobility time.[1] |
| Desipramine | Tricyclic Antidepressant (TCA) | Forced Swimming Test (FST) | Doses of 10–30 μmol/kg decreased immobility time.[1] |
Antipsychotic-like Activity
JP1302 has also demonstrated antipsychotic-like effects in the phencyclidine (PCP)-induced prepulse inhibition (PPI) deficit model, a rodent paradigm used to screen for antipsychotic potential. Notably, the non-selective α2-adrenoceptor antagonist atipamezole did not show the same effect, highlighting the significance of α2C selectivity.
| Compound | Class | Model | Key Finding |
| This compound | Selective α2C-adrenoceptor antagonist | PCP-induced PPI deficit | A dose of 5 μmol/kg completely reversed the PCP-induced deficit.[1][3] |
| Atipamezole | Non-selective α2-adrenoceptor antagonist | PCP-induced PPI deficit | Did not antagonize the PCP-induced deficit.[3] |
Potential Interactions with Other CNS Drugs
While direct co-administration studies are limited, the mechanism of action of JP1302 suggests several potential interactions with other classes of CNS drugs.
With Antidepressants (e.g., SSRIs, SNRIs)
By increasing norepinephrine release through α2C-adrenoceptor blockade, JP1302 may synergize with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). This "dual-action" approach could potentially lead to enhanced antidepressant efficacy or a faster onset of action.
With Antipsychotics
Many atypical antipsychotics, such as clozapine, have a complex pharmacology that includes an affinity for α2-adrenoceptors.[1] The selective blockade of α2C-adrenoceptors by JP1302 could potentially augment the therapeutic effects of traditional antipsychotics (which primarily target dopamine D2 receptors) or allow for lower, better-tolerated doses. Furthermore, α2C antagonism has been shown to alleviate extrapyramidal side effects induced by typical antipsychotics like haloperidol.
Experimental Protocols
Forced Swimming Test (FST)
This test is a widely used rodent behavioral assay for assessing antidepressant efficacy.
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Animals are individually placed into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Behavior is recorded, often by a video camera, for later analysis.
-
-
Data Analysis: The duration of immobility (making only movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimatize.
-
A series of trials are presented, consisting of:
-
A loud acoustic stimulus (pulse) alone.
-
A weaker acoustic stimulus (prepulse) shortly preceding the pulse.
-
No stimulus (to measure baseline movement).
-
-
-
Data Analysis: The startle response to the pulse alone is compared to the response when it is preceded by the prepulse. PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse. A reversal of a drug-induced (e.g., PCP) deficit in PPI suggests an antipsychotic-like effect.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound, through its selective α2C-adrenoceptor antagonism, holds promise as a novel therapeutic agent for depression and psychosis. Its distinct mechanism of action also points towards a significant potential for beneficial interactions with existing CNS medications. Future research should focus on direct co-administration studies to empirically evaluate these potential interactions, including assessments of both pharmacodynamic synergy and pharmacokinetic profiles. Such studies will be crucial in elucidating the full therapeutic potential of this compound and its place in the management of complex CNS disorders.
References
- 1. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 PMID: 17220913 | MCE [medchemexpress.cn]
- 3. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of JP1302 Dihydrochloride: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of JP1302 dihydrochloride, a potent and selective α2C-adrenoceptor antagonist used in neuropsychiatric and renal dysfunction research. Adherence to these protocols is essential to mitigate environmental contamination and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes exposure to the compound and ensures personal safety.
| Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator | To prevent inhalation of dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Protective Clothing | Laboratory coat | To protect skin and clothing from contamination. |
Handling Precautions:
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
-
Contaminated clothing should be removed and washed before reuse.[1]
Spill and Accidental Release Measures
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the compound and prevent its spread.
Containment and Clean-up:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]
-
Clean-up:
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide.
Waste Categorization and Collection:
-
Identify Waste Type: Determine if the waste is pure this compound, a solution, or contaminated labware (e.g., pipette tips, vials).
-
Segregate Waste: Do not mix with other chemical waste unless permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed container.
-
Place liquid waste (solutions) in a compatible, sealed, and labeled waste container.
-
Contaminated labware should be collected in a designated, puncture-proof container.
-
Disposal Workflow:
Final Disposal:
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.
-
Professional Disposal: Chemical waste such as this compound must be disposed of by a licensed professional waste disposal service. Do not attempt to dispose of this chemical in the regular trash or down the drain.
Experimental Protocol Considerations
While specific experimental protocols for this compound are diverse and depend on the research question, the disposal of waste generated from these experiments follows the principles outlined above. For instance, in in vivo studies where JP1302 is administered, any unused solutions and contaminated materials (syringes, bedding) should be treated as chemical waste. Similarly, for in vitro experiments using cell cultures, the media containing JP1302 should be collected and disposed of as liquid chemical waste.
At present, detailed, standardized experimental protocols involving the disposal of this compound are not publicly available. Researchers should develop a specific disposal plan as part of their experimental design, in consultation with their institution's EHS office.
References
Essential Safety and Operational Guide for Handling JP1302 Dihydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of JP1302 dihydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the experimental use of this compound.
Immediate Safety and Handling Protocols
This compound should be treated as a hazardous substance. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat, long-sleeved shirt, and long pants. An impervious gown may be necessary for larger quantities or when there is a risk of splashing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if handling the powder outside of a certified chemical fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat | Required if not in a fume hood |
| Solution Preparation | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Recommended |
| In Vivo Administration | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Not typically required |
| Spill Cleanup | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Impervious Gown | Required |
| Waste Disposal | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat | Recommended |
Handling and Storage
-
Engineering Controls: Handle this compound powder exclusively in a certified chemical fume hood to minimize inhalation exposure.
-
General Handling: Avoid all direct contact with the skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, store at -20°C.
Operational Plan: Preparation of Dosing Solutions
This compound is soluble in aqueous solutions. The following table provides key solubility and stability data.
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Storage of Stock Solution |
| Water | Soluble | Prepare fresh daily |
| DMSO | Soluble | Up to 1 month at -20°C |
Procedure for Preparing a 1 mg/mL Stock Solution in Saline:
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Slowly add the powder to the appropriate volume of sterile saline to achieve a final concentration of 1 mg/mL.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates before use.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain.
-
Disposal Method: A licensed hazardous waste disposal company should be contracted for the final disposal. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocol: Forced Swim Test (FST) in Rodents
The following is a detailed methodology for an FST experiment, a common preclinical test to evaluate the antidepressant-like effects of compounds like this compound. This protocol is based on the study by Sallinen et al. (2007) which characterized the effects of this compound.[1]
I. Materials and Equipment
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rodents (mice or rats)
-
Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording equipment
-
Animal scale
-
Syringes and needles for administration
II. Procedure
-
Animal Acclimation: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Allow them to acclimate to the testing room for at least 60 minutes prior to the test.
-
Drug Preparation: Prepare the dosing solutions of this compound in the chosen vehicle on the day of the experiment. Doses in the range of 1-10 µmol/kg have been shown to be effective.[2]
-
Administration: Administer the prepared solution or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specific time point before the test (e.g., 30-60 minutes).
-
Forced Swim Test:
-
Fill the cylindrical tanks with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 10-15 cm for mice).
-
Gently place each animal into its respective tank.
-
Record the session, which typically lasts for 6 minutes.
-
After the 6-minute session, carefully remove the animals from the water, dry them with a towel, and return them to a clean, warm cage.
-
-
Data Analysis:
-
Score the video recordings for the last 4 minutes of the 6-minute test.
-
The primary measure is the duration of immobility, defined as the time the animal spends floating passively with only minor movements to keep its head above water.
-
Compare the immobility time between the vehicle-treated and JP1302-treated groups using appropriate statistical methods.
-
Visualizations
Caption: Workflow for the Forced Swim Test with JP1302.
Caption: Safety and Disposal Logic for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
